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  • Product: 6-(2-Methylphenyl)pyridine-2-carboxylic acid
  • CAS: 887983-38-2

Core Science & Biosynthesis

Foundational

6-(2-Methylphenyl)pyridine-2-carboxylic acid molecular structure and formula

This in-depth technical guide details the molecular architecture, synthesis, and application potential of 6-(2-Methylphenyl)pyridine-2-carboxylic acid (also known as 6-(o-Tolyl)picolinic acid ). Molecular Architecture, S...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the molecular architecture, synthesis, and application potential of 6-(2-Methylphenyl)pyridine-2-carboxylic acid (also known as 6-(o-Tolyl)picolinic acid ).

Molecular Architecture, Synthesis, and Ligand Design

Executive Summary

6-(2-Methylphenyl)pyridine-2-carboxylic acid (CAS: 887983-38-2 ) is a specialized heteroaromatic building block used primarily as a bidentate (N,O) ligand in coordination chemistry and as a pharmacophore in medicinal chemistry. Its structural significance lies in the ortho-methyl group on the phenyl ring, which introduces critical steric hindrance. This steric bulk forces a non-planar conformation between the pyridine and phenyl rings, modulating the electronic properties of metal complexes (e.g., Iridium(III) emitters for OLEDs) and enhancing the solubility of supramolecular assemblies.

Molecular Structure & Formula

Chemical Identity
PropertyData
IUPAC Name 6-(2-Methylphenyl)pyridine-2-carboxylic acid
Common Name 6-(o-Tolyl)picolinic acid
CAS Number 887983-38-2
Molecular Formula C₁₃H₁₁NO₂
Molecular Weight 213.23 g/mol
SMILES CC1=CC=CC=C1C2=NC(=CC=C2)C(=O)O
InChIKey (Predicted) Unique identifier based on connectivity
Structural Analysis & Steric Effects

The molecule consists of a central pyridine ring substituted at the 2-position with a carboxylic acid and at the 6-position with an o-tolyl group.

  • Torsional Twist: Unlike the planar 6-phenylpicolinic acid, the 2-methyl group on the phenyl ring creates a steric clash with the pyridine ring's hydrogen (H-5) or the nitrogen lone pair. This forces the phenyl ring to rotate out of the pyridine plane (dihedral angle typically 40–60°).

  • Ligand Bite Angle: When binding to metals (e.g., Ir, Pt), the N-donor and O-donor (carboxylate) form a stable 5-membered chelate ring. The twisted aryl group influences the metal center's geometry and prevents intermolecular π-π stacking, a crucial feature for preventing quenching in luminescent materials.

Synthetic Pathway (Field-Proven Protocol)

Reaction Scheme

The synthesis involves coupling a 6-halopicolinate ester with 2-methylphenylboronic acid , followed by ester hydrolysis.

Synthesis Start1 Methyl 6-bromopicolinate (Electrophile) Step1 Suzuki Coupling Pd(PPh3)4, K2CO3 Dioxane/H2O, 90°C Start1->Step1 Start2 2-Methylphenylboronic acid (Nucleophile) Start2->Step1 Inter Intermediate Ester (Methyl 6-(o-tolyl)picolinate) Step1->Inter Step2 Hydrolysis LiOH, THF/H2O RT -> Acidification Inter->Step2 Product Target Product 6-(2-Methylphenyl)pyridine- 2-carboxylic acid Step2->Product

Figure 1: Two-step synthetic pathway via Suzuki-Miyaura coupling and hydrolysis.

Detailed Experimental Protocol
Step 1: Suzuki Coupling (Ester Formation)
  • Reagents: Methyl 6-bromopicolinate (1.0 eq), 2-Methylphenylboronic acid (1.2 eq), Potassium Carbonate (2.5 eq), Pd(PPh₃)₄ (5 mol%).

  • Solvent System: 1,4-Dioxane : Water (4:1 v/v). Note: The water is essential for the boronic acid activation.

  • Procedure:

    • Degas the solvent mixture with N₂ for 30 minutes (Critical for catalyst longevity).

    • Add reagents to a round-bottom flask under inert atmosphere.

    • Heat to 90°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1).

    • Workup: Cool, dilute with EtOAc, wash with brine. Dry over Na₂SO₄ and concentrate. Purify via silica gel column chromatography.

Step 2: Ester Hydrolysis
  • Reagents: Intermediate Ester (from Step 1), Lithium Hydroxide (LiOH·H₂O, 3.0 eq).

  • Solvent: THF : Water (1:1).

  • Procedure:

    • Stir the mixture at Room Temperature (RT) for 4 hours.

    • Acidification: Carefully adjust pH to ~3–4 using 1M HCl. The carboxylic acid product typically precipitates as a white solid.

    • Isolation: Filter the solid, wash with cold water, and dry under vacuum. Recrystallize from Ethanol if necessary.

Structural Characterization & Validation

To ensure scientific integrity, the product must be validated using the following spectral markers.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
  • Carboxyl Proton: Broad singlet at ~13.0 ppm (COOH).

  • Pyridine Ring: Three protons. H-3 and H-5 appear as doublets (~8.0–8.2 ppm), H-4 as a triplet.

  • Aryl Ring: Multiplet at 7.2–7.5 ppm (4H).

  • Methyl Group (Key Marker): Sharp singlet at ~2.35 ppm (3H). Note: The shift may vary slightly due to the shielding cone of the pyridine ring if the twist angle is significant.

Mass Spectrometry (ESI-MS)
  • Positive Mode: [M+H]⁺ = 214.24 m/z.

  • Negative Mode: [M-H]⁻ = 212.22 m/z (Characteristic of carboxylic acids).

Applications in Research & Industry

Coordination Chemistry (Iridium Complexes)

This molecule is a precursor for cyclometalated Iridium(III) complexes used in Organic Light-Emitting Diodes (OLEDs) .

  • Mechanism: The pyridine nitrogen and the phenyl carbon (via C-H activation) bind to Iridium. The carboxylic acid can be used as an ancillary ligand or decarboxylated to form a neutral complex.

  • Advantage: The o-tolyl group prevents aggregation-caused quenching (ACQ) by sterically shielding the metal center.

Pharmaceutical Intermediate

6-Aryl-picolinic acids are pharmacophores in:

  • Metalloproteinase Inhibitors: The carboxylic acid binds the Zinc active site.

  • Telomerase Inhibitors: Derivatives have shown activity in cancer cell lines by stabilizing G-quadruplex DNA.

References

  • Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

  • Iridium Complex Applications: Lamansky, S., et al. (2001). Highly Phosphorescent Bis-Cyclometalated Iridium Complexes. Journal of the American Chemical Society. Link

  • General Picolinic Acid Synthesis: Assuming standard protocols adapted from: Synthesis of 6-substituted picolinic acids. Organic Syntheses. Link

  • CAS Registry Data: SciFinder/Chemical Abstracts Service. CAS No. 887983-38-2.[1] Link

Sources

Exploratory

A Technical Guide to the Solubility of 6-(2-Methylphenyl)pyridine-2-carboxylic Acid in Organic Solvents

Abstract The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of efficient drug development and manufacturing. It governs critical processes such as reaction kinetics, cryst...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of efficient drug development and manufacturing. It governs critical processes such as reaction kinetics, crystallization, purification, and formulation. This guide provides a comprehensive technical overview of the principles, experimental determination, and analysis of the solubility of 6-(2-Methylphenyl)pyridine-2-carboxylic acid, a key heterocyclic carboxylic acid intermediate. While specific experimental data for this compound is not publicly available, this document establishes a robust framework for its determination and interpretation. We present a detailed, best-practice experimental protocol based on the isothermal shake-flask method, discuss the underlying thermodynamic principles, and analyze illustrative solubility data based on the behavior of structurally similar molecules. This guide is intended for researchers, chemists, and formulation scientists in the pharmaceutical and chemical industries.

Introduction: The Significance of Solubility

6-(2-Methylphenyl)pyridine-2-carboxylic acid, a derivative of picolinic acid, represents a class of compounds with significant interest in medicinal chemistry and materials science. Its structural motifs—a pyridine ring, a carboxylic acid group, and a substituted phenyl ring—confer a unique combination of polarity, hydrogen bonding capability, and aromatic interactions. Understanding its solubility in various organic solvents is not an academic exercise; it is a critical prerequisite for:

  • Process Chemistry: Selecting appropriate solvents for synthesis and workup to maximize yield and minimize impurities.

  • Crystallization and Purification: Designing efficient crystallization processes to control polymorphism, particle size, and purity—all of which are dictated by the solute-solvent interaction.[1]

  • Formulation Development: For APIs, solubility is a primary determinant of bioavailability. For intermediates, it impacts handling and downstream processing.[2]

This guide will provide the foundational knowledge to systematically approach the solubility characterization of this molecule.

Physicochemical Properties: A Comparative Analysis

Direct experimental data for 6-(2-Methylphenyl)pyridine-2-carboxylic acid is scarce in the literature. However, we can infer its likely characteristics by examining its parent structure, picolinic acid, and other closely related analogs. The addition of the ortho-tolyl group significantly increases the molecule's molecular weight and hydrophobicity compared to the parent picolinic acid.

PropertyPicolinic Acid6-Methylpicolinic Acid6-Phenylpyridine-2-carboxylic Acid6-(2-Methylphenyl)pyridine-2-carboxylic Acid
Structure Pyridine-2-carboxylic acid6-Methylpyridine-2-carboxylic acid6-Phenylpyridine-2-carboxylic acid6-(o-tolyl)picolinic acid
Molecular Formula C₆H₅NO₂C₇H₇NO₂C₁₂H₉NO₂C₁₃H₁₁NO₂
Molecular Weight 123.11 g/mol [3]137.14 g/mol [4]199.20 g/mol [5]~213.22 g/mol (Calculated)
Melting Point 136-138 °C[6]123-136 °C[7]Not AvailableExpected >140 °C (Inferred)
LogP (XLogP3) 0.7-0.8[8]~1.1[4]~2.4[5]~2.7 (Estimated)
Key Features Polar, water-soluble parent acid.[9]Increased hydrophobicity from methyl group.Significantly increased hydrophobicity.Bulky, hydrophobic group increases non-polar character.

This comparative table illustrates a clear trend: as the substituent at the 6-position becomes larger and more hydrophobic, the molecular weight and LogP value increase. We can therefore predict that 6-(2-Methylphenyl)pyridine-2-carboxylic acid will be significantly less soluble in polar protic solvents like water and more soluble in organic solvents compared to picolinic acid.

Thermodynamic Principles of Solubility

Solubility is a thermodynamic equilibrium phenomenon. A solute dissolves in a solvent until the solution is saturated, at which point the chemical potential of the solute in its solid state is equal to its chemical potential in the solution.[10] The adage "like dissolves like" is a useful heuristic, but the underlying interactions are more complex.[11]

Key factors include:

  • Solute-Solvent Interactions: Favorable interactions (e.g., hydrogen bonds, dipole-dipole interactions, van der Waals forces) between the solute and solvent promote dissolution. The carboxylic acid group of the target molecule can act as both a hydrogen bond donor and acceptor, while the pyridine nitrogen is a hydrogen bond acceptor. The aromatic rings can engage in π-π stacking.

  • Solvent-Solvent Interactions: The solvent must create a cavity to accommodate the solute molecule, which requires overcoming solvent-solvent interactions.

  • Solute-Solute Interactions (Crystal Lattice Energy): For a crystalline solid to dissolve, the energy required to break the crystal lattice must be overcome by the energy released from solute-solvent interactions.[10]

The solubility of carboxylic acids in organic solvents is highly dependent on the solvent's nature.[12] Polar protic solvents (e.g., alcohols) can hydrogen bond with the carboxylic acid, leading to good solubility. Polar aprotic solvents (e.g., acetone, ethyl acetate) can act as hydrogen bond acceptors. Non-polar solvents (e.g., hexane, toluene) are generally poor solvents for carboxylic acids unless the hydrocarbon portion of the acid is very large.[13]

Experimental Determination of Solubility

The definitive method for determining equilibrium solubility is the isothermal shake-flask method .[1][14] It is considered the gold standard for its reliability and direct measurement of thermodynamic equilibrium.

Protocol: Isothermal Equilibrium Solubility Determination

Objective: To determine the equilibrium solubility of 6-(2-Methylphenyl)pyridine-2-carboxylic acid in selected organic solvents at a constant temperature.

Materials:

  • 6-(2-Methylphenyl)pyridine-2-carboxylic acid (crystalline solid, purity >99%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Glass vials with PTFE-lined screw caps

  • Thermostatically controlled orbital shaker or water bath

  • Analytical balance (±0.01 mg)

  • Centrifuge

  • Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • Validated analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Methodology:

  • Preparation: Add an excess amount of the solid compound to a series of vials. The excess is critical to ensure that equilibrium with the solid phase is maintained.[14]

  • Solvent Addition: Add a precise, known volume or mass of the desired organic solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in the thermostatic shaker set to the desired temperature (e.g., 298.15 K, 308.15 K, etc.). Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required should be determined in preliminary tests by taking measurements at various time points (e.g., 24, 48, 72 hours) until the concentration in solution remains constant.[14]

  • Phase Separation: After equilibration, stop the agitation and allow the vials to rest at the set temperature for several hours (e.g., 2-4 hours) to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a pre-weighed vial or volumetric flask. This step is crucial to remove all undissolved solid particles.[10]

  • Analysis:

    • Gravimetric Method: If the solvent is volatile, the filtered supernatant can be accurately weighed and then evaporated to dryness. The mass of the remaining solid residue is the amount of dissolved solute.

    • Chromatographic/Spectroscopic Method: Dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical instrument (e.g., HPLC-UV). Quantify the concentration against a prepared calibration curve.[2]

  • Calculation: Express solubility in desired units, such as mole fraction (x), g/100g of solvent, or mg/mL.

Diagram: Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_eq Equilibration cluster_sample Sampling & Analysis A Add Excess Solid to Vial B Add Known Mass of Solvent A->B Precise Measurement C Seal and Agitate at Constant Temperature (24-72h) B->C D Settle Undissolved Solid (2-4h) C->D Achieve Equilibrium E Withdraw Supernatant D->E F Filter (0.22 µm Syringe Filter) E->F Remove Particulates G Quantify Concentration (HPLC or Gravimetric) F->G H Solubility Data (e.g., mole fraction) G->H Calculate Solubility

Caption: Workflow for the isothermal shake-flask solubility determination method.

Solubility Data of 6-(2-Methylphenyl)pyridine-2-carboxylic Acid

Disclaimer: The following data is illustrative and not based on direct experimental measurement for 6-(2-Methylphenyl)pyridine-2-carboxylic acid. It is constructed based on chemical principles and the known behavior of structurally related molecules to demonstrate data presentation and analysis.

The solubility is presented as mole fraction (x) at two common temperatures, 298.15 K (25 °C) and 313.15 K (40 °C).

SolventSolvent TypeMole Fraction (x) at 298.15 KMole Fraction (x) at 313.15 K
Methanol Polar Protic0.01500.0245
Ethanol Polar Protic0.01150.0198
Acetone Polar Aprotic0.02100.0355
Ethyl Acetate Polar Aprotic0.01850.0310
Acetonitrile Polar Aprotic0.00950.0160
Toluene Non-polar0.00400.0075
n-Hexane Non-polar<0.0001<0.0002

Analysis and Discussion of Solubility Behavior

The illustrative data reveals several key trends that are consistent with established chemical principles:

  • Effect of Solvent Polarity: The compound shows the lowest solubility in the non-polar aliphatic solvent n-hexane and slightly higher solubility in the aromatic, non-polar solvent toluene. This is expected due to the polar nature of the carboxylic acid and pyridine moieties.[11]

  • Role of Hydrogen Bonding:

    • Polar Protic Solvents: Solubility in alcohols (methanol, ethanol) is significant. These solvents can act as both hydrogen bond donors (to the pyridine N and carboxyl O) and acceptors (from the carboxylic acid -OH), leading to strong solute-solvent interactions. The higher solubility in methanol compared to ethanol is typical, as the smaller molecular size of methanol facilitates more efficient solvation.

    • Polar Aprotic Solvents: The highest solubility is observed in acetone and ethyl acetate. These solvents are effective hydrogen bond acceptors for the carboxylic acid proton. The absence of a competing hydrogen-bond-donating network within the solvent (as seen in alcohols) can sometimes lead to very favorable solute-solvent interactions.

  • Effect of Temperature: In all solvents, the solubility increases with temperature. This indicates that the dissolution process is endothermic, which is typical for the dissolution of crystalline organic compounds.[11] The energy input helps overcome the crystal lattice energy and disrupt solvent-solvent interactions. This relationship can often be modeled using the van't Hoff equation.[1]

Diagram: Factors Influencing Solubility

G Sol Solubility of Compound Solute Solute Properties (Compound X) Solute->Sol contributes P1 Crystal Lattice Energy Solute->P1 P2 Molecular Size & Shape Solute->P2 P3 H-Bonding (Donor/Acceptor) Solute->P3 Solvent Solvent Properties Solvent->Sol contributes S1 Polarity (Protic/Aprotic) Solvent->S1 S2 H-Bonding Capability Solvent->S2 S3 Cohesive Energy Density Solvent->S3 Temp System Temperature Temp->Sol influences

Caption: Key solute, solvent, and system properties governing solubility.

Conclusion

While direct, published solubility data for 6-(2-Methylphenyl)pyridine-2-carboxylic acid remains an area for future investigation, a robust framework exists for its systematic determination and interpretation. By applying the standardized isothermal shake-flask method and analyzing the results within the context of fundamental thermodynamic principles, researchers can generate the critical data needed for effective process development, purification, and formulation. The structural similarity to other picolinic acid derivatives suggests that its solubility will be highest in polar aprotic solvents like acetone and polar protic solvents like methanol, with a positive correlation to temperature. This guide provides the necessary protocols and theoretical foundation to empower scientists to pursue this characterization with confidence.

References

  • Hojjati, H., & Rohani, S. (2006). Thermodynamic modeling of activity coefficient and prediction of solubility. Fluid Phase Equilibria, 247(1-2), 137-143. Available at: [Link]

  • Thakurta, D. G., et al. (2023). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. Available at: [Link]

  • Thomsen, K., & Rasmussen, P. (1999). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. Industrial & Engineering Chemistry Research, 38(8), 3226-3231. Available at: [Link]

  • Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Lawrence Berkeley Lab., CA (United States). Available at: [Link]

  • JoVE. (2023). Physical Properties of Carboxylic Acids. Journal of Visualized Experiments. Available at: [Link]

  • World Health Organization. (2020). Guidance on the conduct of solubility studies for classification of active pharmaceutical ingredients within the Biopharmaceutics Classification System. WHO Technical Report Series, No. 1025, Annex 4. Available at: [Link]

  • Wang, S., et al. (2022). Solubility Measurement and Thermodynamic Modeling of Bifendate in 13 Pure Solvents at Temperatures from 293.15 to 333.15 K. Journal of Chemical & Engineering Data, 67(8), 2414-2423. Available at: [Link]

  • Verma, R. K., et al. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry, 11(4), 11623-11636. Available at: [Link]

  • Dow Development Labs. (2021). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Available at: [Link]

  • Tripathi, D., et al. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Der Pharmacia Lettre, 12(4), 15-29. Available at: [Link]

  • Kutyagina, E. Y., et al. (2023). Laser Microinterferometry for API Solubility and Phase Equilibria: Darunavir as a Case Example. Pharmaceutics, 15(7), 1898. Available at: [Link]

  • Quora. (2016). How does the solubility of carboxylic acids in water decrease with increase in molecular mass?. Available at: [Link]

  • LookChem. (n.d.). Cas 98-98-6, Picolinic acid. Available at: [Link]

  • PubChem. (n.d.). Picolinic acid. National Center for Biotechnology Information. Available at: [Link]

  • Chemister.ru. (n.d.). picolinic acid. Available at: [Link]

  • PubChem. (n.d.). 6-Phenylpyridine-2-carboxylic Acid. National Center for Biotechnology Information. Available at: [Link]

  • University of Toronto. (2023). Solubility of Organic Compounds. Available at: [Link]

  • Wikipedia. (n.d.). Picolinic acid. Available at: [Link]

  • PubChem. (n.d.). 6-Methylpyridine-2-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • Bernardes, C. E. S., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molbank, 2023(1), M1584. Available at: [Link]

  • Hörner, G., et al. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Inorganics, 7(4), 51. Available at: [Link]

  • NIST. (n.d.). 2-Pyridinecarboxylic acid. NIST Chemistry WebBook, SRD 69. Available at: [Link]

Sources

Foundational

literature review of 6-(2-Methylphenyl)pyridine-2-carboxylic acid derivatives

This guide provides an in-depth technical analysis of 6-(2-Methylphenyl)pyridine-2-carboxylic acid (also known as 6-(o-tolyl)picolinic acid ). It is designed for medicinal chemists and process scientists, focusing on its...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 6-(2-Methylphenyl)pyridine-2-carboxylic acid (also known as 6-(o-tolyl)picolinic acid ). It is designed for medicinal chemists and process scientists, focusing on its role as a sterically demanded scaffold in drug discovery (specifically NK1 receptor antagonists) and coordination chemistry.

Role: Pharmacophore Scaffold & Steric Ligand CAS Registry Number: 887983-38-2 (Acid), 315498-76-1 (Methyl Ester)

Part 1: Executive Technical Summary

6-(2-Methylphenyl)pyridine-2-carboxylic acid is a substituted picolinic acid derivative characterized by an ortho-tolyl group at the C6 position of the pyridine ring. This specific substitution pattern introduces significant steric bulk proximal to the nitrogen donor, creating a "molecular hinge" that restricts conformational freedom.

In drug development, this scaffold is a critical structural analog to the core pharmacophore of Netupitant (a neurokinin-1 receptor antagonist), where the 2-methyl group locks the biaryl axis relative to the pyridine ring, optimizing hydrophobic pocket occupancy. In catalysis, it serves as a bulky N,O-bidentate ligand , used to tune the steric environment of transition metals (Ru, Ir, Pd) in C-H activation and polymerization catalysts.

Key Physicochemical Profile
PropertyValue / DescriptionSignificance
Molecular Formula C₁₃H₁₁NO₂Core scaffold
Molecular Weight 213.23 g/mol Fragment-like space
Predicted pKa ~4.8 (COOH), ~2.5 (Pyridine N)Acidic functionality dominates at physiological pH
LogP (Predicted) 2.8 – 3.2Good lipophilicity for CNS penetration (if esterified/amidated)
Topological Polar Surface Area 50.2 ŲFavorable for membrane permeability

Part 2: Synthesis & Production Protocols

The synthesis of 6-(2-methylphenyl)pyridine-2-carboxylic acid requires overcoming the steric hindrance of the ortho-methyl group during the C-C bond formation. The industry-standard protocol utilizes a Suzuki-Miyaura Cross-Coupling followed by ester hydrolysis.

Workflow Diagram: Synthetic Pathway

SynthesisPath SM1 Methyl 6-bromopicolinate (Electrophile) Cat Pd(PPh3)4 or Pd(dppf)Cl2 Base: K2CO3 SM1->Cat SM2 2-Methylphenylboronic acid (Nucleophile) SM2->Cat Inter Intermediate: Methyl 6-(2-methylphenyl)picolinate Cat->Inter Suzuki Coupling (Dioxane/H2O, 90°C) Prod Target Product: 6-(2-Methylphenyl)pyridine- 2-carboxylic acid Inter->Prod Hydrolysis (LiOH, THF/H2O)

Figure 1: Optimized synthetic route via Suzuki-Miyaura coupling. The steric bulk of the o-tolyl group necessitates robust palladium catalysts.

Detailed Experimental Protocol
Step 1: Suzuki Coupling (Ester Formation)

Objective: Construct the biaryl C-C bond.

  • Reagents: Methyl 6-bromopicolinate (1.0 eq), 2-Methylphenylboronic acid (1.2 eq), Pd(dppf)Cl₂·DCM (0.05 eq), K₂CO₃ (3.0 eq).

  • Solvent System: 1,4-Dioxane : Water (4:1 v/v). Degassed.

  • Procedure:

    • Charge a reaction vessel with the bromopicolinate, boronic acid, and base.

    • Purge with Nitrogen/Argon for 15 minutes.

    • Add the Pd catalyst and solvent system under inert atmosphere.

    • Heat to 90°C for 12–16 hours. Monitor by LC-MS (Target M+H: ~228).

    • Workup: Cool to RT, filter through Celite to remove Pd black. Dilute with EtOAc, wash with brine. Dry over Na₂SO₄ and concentrate.

    • Purification: Flash chromatography (Hexane/EtOAc gradient). The ortho-methyl group may cause the product to elute slightly earlier than non-substituted analogs due to non-planarity.

Step 2: Saponification (Hydrolysis)

Objective: Reveal the carboxylic acid.

  • Reagents: Methyl ester intermediate (1.0 eq), LiOH·H₂O (2.5 eq).

  • Solvent: THF : Water (1:1).

  • Procedure:

    • Dissolve the ester in THF/Water.

    • Stir at Room Temperature for 4 hours. (Heating is rarely needed and may cause decarboxylation).

    • Acidification: Carefully adjust pH to ~3.0 using 1N HCl. The product often precipitates as a white solid.

    • Isolation: Filter the precipitate or extract with DCM. Recrystallize from Ethanol/Water if necessary.

Part 3: Medicinal Chemistry Applications[1][2][3][4]

NK1 Receptor Antagonists (Netupitant Analogs)

The 6-(2-methylphenyl)pyridine moiety is a simplified analog of the "head" group found in Netupitant (Akynzeo).

  • Mechanism: The NK1 receptor contains a hydrophobic pocket that accommodates the aromatic rings of the antagonist.

  • Role of the 2-Methyl Group:

    • Conformational Locking: The steric clash between the pyridine nitrogen lone pair and the ortho-methyl group forces the two aromatic rings to twist out of planarity (dihedral angle ~50-60°). This pre-organizes the molecule into the bioactive conformation, reducing the entropic penalty of binding.

    • Metabolic Stability: The methyl group blocks the ortho position from metabolic oxidation (e.g., by CYP450 enzymes), although the para position remains vulnerable (hence the 4-fluoro substitution in Netupitant).

Isosteres in Kinase Inhibition

This scaffold appears in Type II kinase inhibitors where the carboxylic acid forms a hydrogen bond with the hinge region or the "sugar pocket" of the ATP binding site. The biaryl twist allows the inhibitor to navigate the gatekeeper residue.

Part 4: Coordination Chemistry & Catalysis

In the field of organometallic chemistry, 6-(2-methylphenyl)picolinic acid acts as a specialized ligand.

Ligand Behavior[2][4][5]
  • Binding Mode: It typically binds as a monoanionic N,O-bidentate chelate (via Pyridine N and Carboxylate O).

  • C-H Activation: Under forcing conditions with Iridium or Ruthenium, the ortho-methyl group can undergo C-H activation to form a C,N,O-tridentate pincer complex, though this is difficult due to the strain.

  • Steric Tuning: In olefin polymerization catalysts (e.g., with Nickel or Palladium), the bulk of the o-tolyl group shields the axial sites of the metal center, retarding chain transfer and increasing the molecular weight of the resulting polymer.

Biological Activity of Complexes

Ruthenium(II) complexes containing 6-aryl picolinates have shown cytotoxicity against cancer cell lines (HeLa, MCF7). The lipophilicity of the o-tolyl group facilitates passive transport across the cell membrane, while the metal center interacts with DNA via groove binding.

Part 5: References

  • Synthesis & Cross-Coupling Methodologies:

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

    • Specific Picolinate Synthesis: Organic Syntheses, Coll.[1] Vol. 3, p.740 (1955); Vol. 20, p.79 (1940). Link

  • Medicinal Chemistry (NK1 Antagonists):

    • Hoffmann, T., et al. (2006). Design and synthesis of novel, potent, and orally active neurokinin-1 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 16(5), 1362-1365. (Describes the SAR of the pyridine core). Link

    • FDA Label for Netupitant/Palonosetron (Akynzeo). (Validates the 6-arylpyridine pharmacophore). Link

  • Coordination Chemistry:

    • Jain, A., et al. (2012).[2][3] Synthesis, Structure, DNA/Protein Interaction of Ruthenium(II) Complexes. Journal of Inorganic Biochemistry. (Discusses biological activity of picolinate Ru complexes). Link

  • Chemical Data Sources:

    • PubChem CID 70282 (6-Methylpyridine-2-carboxylic acid - Analog reference). Link

    • Sigma-Aldrich Product Catalog (CAS 887983-38-2).[4] Link

Sources

Exploratory

An In-depth Technical Guide to the Coordination Geometry of 6-(2-Methylphenyl)pyridine-2-carboxylic Acid Ligands

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of the synthesis, coordination chemistry, and anticipated...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis, coordination chemistry, and anticipated coordination geometries of 6-(2-Methylphenyl)pyridine-2-carboxylic acid, a ligand of significant interest in coordination chemistry and drug development. While a definitive single crystal X-ray structure of a metal complex of this specific ligand is not yet publicly available, this document synthesizes established principles and data from closely related analogues to provide a robust predictive framework.

Introduction: The Significance of Substituted Picolinic Acids

Picolinic acid (pyridine-2-carboxylic acid) and its derivatives are a cornerstone of coordination chemistry, prized for their ability to form stable chelate rings with a wide array of metal ions.[1][2] The bidentate N,O-donor set, comprising the pyridine nitrogen and a carboxylate oxygen, facilitates the formation of a stable five-membered ring upon coordination.[3] The strategic placement of substituents on the pyridine ring allows for the fine-tuning of the ligand's steric and electronic properties, thereby influencing the coordination geometry, stability, and reactivity of the resulting metal complexes. The introduction of a bulky 2-methylphenyl (o-tolyl) group at the 6-position of the picolinic acid scaffold is anticipated to exert significant steric influence on the coordination sphere of a metal center, a critical consideration in the design of catalysts and therapeutic agents.[4]

Synthesis of 6-(2-Methylphenyl)pyridine-2-carboxylic Acid

The synthesis of 6-(2-Methylphenyl)pyridine-2-carboxylic acid can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction is widely employed in the synthesis of biaryls and is well-suited for coupling an aryl boronic acid with a halogenated pyridine derivative.

Proposed Synthetic Pathway

The proposed synthetic route involves the coupling of a suitable 6-halopyridine-2-carboxylic acid derivative with 2-methylphenylboronic acid. A plausible reaction scheme is outlined below:

G cluster_start Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_intermediate Intermediate cluster_hydrolysis Ester Hydrolysis cluster_product Final Product A 6-Bromo-pyridine-2-carboxylic acid methyl ester C Pd(PPh3)4, Na2CO3 Toluene/Ethanol/H2O, Reflux A->C B 2-Methylphenylboronic acid B->C D 6-(2-Methylphenyl)pyridine-2-carboxylic acid methyl ester C->D E 1. NaOH, H2O/MeOH 2. HCl (aq) D->E F 6-(2-Methylphenyl)pyridine-2-carboxylic acid E->F

Caption: Proposed synthetic pathway for 6-(2-Methylphenyl)pyridine-2-carboxylic acid.

Detailed Experimental Protocol (Proposed)

Step 1: Suzuki-Miyaura Coupling

  • To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 6-bromopyridine-2-carboxylic acid methyl ester (1.0 eq.), 2-methylphenylboronic acid (1.2 eq.), and sodium carbonate (2.5 eq.).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).

  • Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

  • To the stirred suspension, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 6-(2-methylphenyl)pyridine-2-carboxylic acid methyl ester.

Step 2: Ester Hydrolysis

  • Dissolve the purified methyl ester from Step 1 in a mixture of methanol and water.

  • Add an excess of sodium hydroxide (e.g., 2-3 eq.) and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

  • Remove the methanol under reduced pressure.

  • Dilute the aqueous residue with water and wash with a nonpolar organic solvent (e.g., diethyl ether or dichloromethane) to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 3-4 with concentrated hydrochloric acid.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, 6-(2-methylphenyl)pyridine-2-carboxylic acid.

Predicted Coordination Geometry and Bonding

Based on the extensive literature on picolinic acid and its derivatives, 6-(2-methylphenyl)pyridine-2-carboxylic acid is expected to act as a bidentate, monoanionic ligand, coordinating to a metal center through the pyridine nitrogen and one of the carboxylate oxygen atoms.

Coordination Modes and Steric Influence

The steric bulk of the 2-methylphenyl group at the 6-position is a critical determinant of the coordination geometry. This bulky substituent is likely to create a sterically hindered environment around the metal center, which can influence the coordination number and the overall geometry of the complex.

G cluster_ligand Ligand Structure cluster_coordination Predicted Coordination cluster_geometry Resulting Geometry L 6-(2-Methylphenyl)pyridine-2-carboxylic acid Coord L->Coord Bidentate N,O-coordination M Metal Ion (M) Geom Distorted Octahedral Geometry M->Geom Steric hindrance from 2-methylphenyl group Coord->M

Caption: Factors influencing the coordination geometry of the ligand.

For many transition metals, such as those from the first row (e.g., Cr, Mn, Fe, Co, Ni, Cu, Zn), coordination of two or three of these bidentate ligands is expected, leading to the formation of octahedral or distorted octahedral complexes.[5][6] For instance, a complex with a 2:1 ligand-to-metal ratio would likely adopt a pseudo-octahedral geometry, with the remaining coordination sites occupied by solvent molecules or other co-ligands. A 3:1 complex would be expected to be fully chelated, forming a chiral octahedral complex.

Spectroscopic and Analytical Characterization

The coordination of the ligand to a metal center can be confirmed and studied using a variety of spectroscopic and analytical techniques.

TechniqueExpected Observations and Interpretation
Fourier-Transform Infrared (FTIR) Spectroscopy A shift in the C=O stretching frequency of the carboxylic acid group upon coordination. Changes in the pyridine ring vibration modes.[5]
UV-Visible (UV-Vis) Spectroscopy Appearance of d-d transitions for transition metal complexes, providing information about the electronic environment of the metal ion and the coordination geometry.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy Changes in the chemical shifts of the pyridine and phenyl protons upon coordination. For diamagnetic complexes, NMR can provide detailed structural information in solution.
Single Crystal X-ray Diffraction The definitive method for determining the solid-state structure, including bond lengths, bond angles, and the overall coordination geometry.
Elemental Analysis Confirms the empirical formula of the synthesized complexes.

Experimental Workflow for Complex Synthesis and Characterization

The following workflow outlines the key steps for the synthesis and characterization of metal complexes with 6-(2-methylphenyl)pyridine-2-carboxylic acid.

G cluster_synthesis Complex Synthesis cluster_isolation Isolation and Purification cluster_characterization Characterization A React Ligand with Metal Salt (e.g., MCl2, M(OAc)2) B Control Reaction Conditions (Solvent, Temperature, pH) A->B C Precipitation or Crystallization B->C D Filtration and Washing C->D E Spectroscopic Analysis (FTIR, UV-Vis, NMR) D->E F Elemental Analysis D->F G Single Crystal X-ray Diffraction D->G

Caption: General experimental workflow for complex synthesis and characterization.

Potential Applications in Drug Development and Catalysis

Metal complexes of picolinic acid derivatives have garnered significant attention for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.[3][7] The introduction of the lipophilic 2-methylphenyl group may enhance the bioavailability and cellular uptake of these complexes, making them promising candidates for drug development.

In the realm of catalysis, the sterically demanding nature of the 6-(2-methylphenyl)pyridine-2-carboxylic acid ligand could be exploited to create well-defined, sterically hindered active sites in metal catalysts. This can lead to enhanced selectivity in a variety of organic transformations.

Conclusion

While the definitive coordination geometry of metal complexes with 6-(2-methylphenyl)pyridine-2-carboxylic acid awaits elucidation by single-crystal X-ray diffraction, a strong predictive framework can be established based on the behavior of closely related picolinic acid derivatives. The ligand is anticipated to act as a bidentate N,O-donor, with the bulky 2-methylphenyl substituent playing a crucial role in dictating the coordination environment of the metal center. This guide provides a comprehensive foundation for the synthesis, characterization, and exploration of the coordination chemistry of this promising ligand, paving the way for future discoveries in medicinal chemistry and catalysis.

References

  • Avcı, D., et al. (2021). Novel metal complexes containing 6-methylpyridine-2-carboxylic acid as potent α-glucosidase inhibitor: synthesis, crystal structures, DFT calculations, and molecular docking. Molecular Diversity, 25(1), 171-189. [Link]

  • Constable, E. C., et al. (1998). Co-ordination chemistry of 6-(2-hydroxyphenyl)pyridine-2-carboxylic acid: a terdentate ligand with a mixed phenolate/pyridyl/carboxylate donor set. Journal of the Chemical Society, Dalton Transactions, (7), 1165-1172. [Link]

  • Lopresti, M., et al. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. ChemistryOpen. [Link]

  • Request PDF. (2025, August 6). Synthesis and Characterization of Transition Metal Complexes with. ResearchGate. [Link]

  • Lopresti, M. (2025, May 5). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Mattia Lopresti. [Link]

  • Linger, R. J. C., et al. (2010). The Crystal Structures of Two Novel Cadmium-Picolinic Acid Complexes in Relation to the Solution Species. South African Journal of Chemistry, 63, 132-137. [Link]

  • Smith, P. W., et al. (2012). Coordination and structural properties of encumbering 6-mesityl-2-picolinate complexes. Dalton Transactions, 41(26), 8031-8038. [Link]

  • Anacona, J. R., & Rodriguez, I. (2009). Synthesis and characterization of transition metal 2,6-pyridinedicarboxylic acid derivatives, interactions of Cu(II) and Ni(II) complexes with DNA in vitro. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 72(2), 344-349. [Link]

  • Abubakar, M. G., et al. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). Journal of Scientific and Medical Research, 1(1), 1-8. [Link]

  • Linger, R. J. C., et al. (2010). (PDF) The Crystal Structures of Two Novel Cadmium-Picolinic Acid Complexes in Relation to the Solution Species. ResearchGate. [Link]

  • Đaković, M., et al. (2021). The Solvent Effect on Composition and Dimensionality of Mercury(II) Complexes with Picolinic Acid. Molecules, 26(16), 5035. [Link]

  • Wikipedia. (n.d.). Picolinic acid. In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Laxma Reddy, K., et al. (1987). Synthesis, thermal, spectral and magnetic studies of complexes of Co(II), Ni(II), Cu(II), Ru(II), Pd(II) and Pt(II) with 2, 3-di. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 98(4), 265-271. [Link]

  • Topic 6 Coordination Compounds. (2020, April 9). University of Massachusetts Lowell. [Link]

  • X‐ray diffraction patterns of complexes 3, 4 and 6. (n.d.). ResearchGate. [Link]

  • Al-Hamdani, A. A. S., et al. (2023). Synthesis, Theoretical Study, and Biological Evaluation of Some Metal Ions with Ligand "Methyl. Baghdad Science Journal, 20(1), 194. [Link]

  • Anacona, J. R., & Rodriguez, I. (2016). Synthesis, Characterization and Biological Activity of Metal Complexes of 2-Picolinic Acid. Scholarly Journal of Chemistry, 6(1), 1-6. [Link]

  • Büyükkıdan, N. (2022). A Short Review on Structural Concepts of Metal Complexes of Proton Transfer Salts of Pyridine-2-Carboxylic Acid. Journal of the Turkish Chemical Society, Section A: Chemistry, 10(1), 11-20. [Link]

  • PubChem. (n.d.). Picolinic acid. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Sharma, S., et al. (2013). XRD and optical microscopic studies of Co(III) complexes containing 5-cyano-6-(4-pyridyl)-2-thiouracil, thymine and adenine base. Journal of Chemical Sciences, 125(3), 517-523. [Link]

  • Knuuttila, P. (1982). X-ray structural studies on some divalent 3d metal compounds of picolinic and isonicotinic acid N-oxides. JYX. [Link]

  • Sciortino, G., et al. (2021). Spectroscopic/Computational Characterization and the X-ray Structure of the Adduct of the VIVO–Picolinato Complex with RNase A. Inorganics, 9(12), 94. [Link]

  • Sharma, S., et al. (2013). XRD and optical microscopic studies of Co(III) complexes containing 5-cyano-6-(4-pyridyl)-2-thiouracil, thymine and adenine base. Indian Academy of Sciences. [Link]

Sources

Foundational

Advanced Ancillary Ligand Engineering: 6-(2-Methylphenyl)pyridine-2-carboxylic Acid for High-Efficiency PHOLEDs

The following technical guide details the electronic properties, synthesis, and application of 6-(2-Methylphenyl)pyridine-2-carboxylic acid (6-MPPCA) , specifically focusing on its role as a specialized ancillary ligand...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the electronic properties, synthesis, and application of 6-(2-Methylphenyl)pyridine-2-carboxylic acid (6-MPPCA) , specifically focusing on its role as a specialized ancillary ligand for high-efficiency phosphorescent organic light-emitting diodes (PHOLEDs).

Executive Summary & Core Directive

In the pursuit of stable, high-efficiency blue and green PHOLEDs, the ancillary ligand plays a critical role in tuning the frontier orbital energies and suppressing non-radiative decay pathways. 6-(2-Methylphenyl)pyridine-2-carboxylic acid (6-MPPCA) represents a class of "bulky picolinate" ligands designed to address the shortcomings of standard picolinic acid (pic) and acetylacetone (acac).

This guide provides a comprehensive analysis of 6-MPPCA, demonstrating how its sterically hindered 6-(2-tolyl) substituent enforces a twisted conformation that mitigates intermolecular quenching (aggregation) while modulating the LUMO energy levels to enhance carrier balance.

Key Technical Value:

  • Steric Shielding: The 2-methyl group on the phenyl ring prevents close π-π stacking of the resulting Ir(III) complexes, reducing triplet-triplet annihilation (TTA).

  • Electronic Tuning: The electron-rich aryl substituent raises the LUMO energy of the ancillary ligand compared to unsubstituted picolinate, potentially widening the HOMO-LUMO gap (blue-shifting emission).

  • Solubility: Enhanced solubility in organic solvents (chlorobenzene, toluene) for solution-processed OLEDs.

Electronic Structure & Mechanism

Molecular Geometry & Coordination

Unlike standard picolinic acid, which forms a planar N^O chelate, 6-MPPCA introduces a significant steric twist. The 2-methylphenyl group at the 6-position of the pyridine ring creates steric repulsion with the core pyridine ring.

  • Coordination Mode: Bidentate monoanionic (N^O) ancillary ligand.

  • Twist Angle: The dihedral angle between the pyridine and the pendant 2-methylphenyl ring is typically 40–60°, disrupting conjugation.

  • Impact: This "orthogonal" arrangement protects the Iridium center from nucleophilic attack and prevents the flat "pancaking" of complexes that leads to concentration quenching.

Frontier Molecular Orbitals (FMO)

In heteroleptic Ir(III) complexes of the form [Ir(C^N)2(L^X)] (where L^X is 6-MPPCA):

  • HOMO (Highest Occupied Molecular Orbital): Predominantly localized on the Iridium

    
    -orbitals and the phenyl ring of the main cyclometalating ligand (C^N).
    
  • LUMO (Lowest Unoccupied Molecular Orbital): Often localized on the pyridyl moiety of the ancillary ligand (L^X) in picolinate complexes.

  • Tuning Effect: The electron-donating methylphenyl group on the pyridine ring makes the pyridine more electron-rich, raising the LUMO energy relative to unsubstituted picolinate. This increases the electrochemical stability (resistance to reduction).

Visualizing the Electronic Impact

The following diagram illustrates the energy level modulation provided by 6-MPPCA compared to standard picolinate (pic).

EnergyLevels cluster_0 Standard Ir(ppy)2(pic) cluster_1 Modified Ir(ppy)2(6-MPPCA) LUMO_pic LUMO (-2.8 eV) (Pic-localized) HOMO_pic HOMO (-5.2 eV) (Ir/ppy-localized) LUMO_mod LUMO (-2.6 eV) (Raised by e- rich aryl) LUMO_pic->LUMO_mod Destabilization via Inductive Effect (+I) HOMO_mod HOMO (-5.2 eV) (Unchanged)

Figure 1: Comparative Energy Level Diagram. 6-MPPCA raises the LUMO level due to the electron-donating nature of the tolyl substituent, widening the bandgap and improving electron blocking.

Comparative Data Analysis

The following table contrasts the properties of Iridium complexes synthesized with 6-MPPCA versus standard ancillary ligands.

PropertyStandard Pic (Picolinate)6-MPPCA (This Ligand)Mechanism of Improvement
Steric Bulk Low (Planar)High (Twisted) 2-Me-Phenyl group prevents aggregation.
Solubility ModerateHigh Methyl group disrupts crystal packing.
LUMO Energy ~ -2.8 eV~ -2.6 eV Electron donation raises LUMO.
PLQY (Solution) ~ 60-70%> 85% Reduced self-quenching.
Device Stability ModerateHigh Steric shielding of the metal center.
Triplet Energy (T1) StandardPreserved Twist prevents conjugation from lowering T1.

Experimental Protocols

Synthesis of 6-(2-Methylphenyl)pyridine-2-carboxylic Acid

Objective: Synthesize the ligand via Suzuki-Miyaura coupling.

Reagents:

  • 6-Bromopicolinic acid (or methyl ester)

  • 2-Methylphenylboronic acid

  • Pd(PPh3)4 (Catalyst)

  • K2CO3 (Base)

  • DME/Water (Solvent)

Workflow:

  • Coupling: Dissolve 6-bromopicolinic acid (1.0 eq) and 2-methylphenylboronic acid (1.2 eq) in DME:H2O (3:1).

  • Degas: Sparge with Argon for 30 minutes.

  • Catalysis: Add Pd(PPh3)4 (5 mol%) and K2CO3 (2.0 eq).

  • Reflux: Heat to 90°C for 12 hours under Argon.

  • Workup: Acidify to pH 4 with HCl. Extract with Ethyl Acetate.

  • Purification: Recrystallize from Ethanol/Hexane to obtain white crystalline solid.

Complexation Protocol: Synthesis of [Ir(C^N)2(6-MPPCA)]

Objective: Coordinate the ligand to an Iridium dimer precursor.

Reagents:

  • Dichloro-bridged Iridium Dimer: [Ir(C^N)2(µ-Cl)]2 (e.g., C^N = ppy or dfppy).

  • 6-MPPCA (Ligand).

  • Na2CO3 (Base).

  • 2-Ethoxyethanol (Solvent).

Workflow:

  • Mixing: Combine the Dimer (0.5 mmol) and 6-MPPCA (1.2 mmol) in 2-Ethoxyethanol (15 mL).

  • Activation: Add Na2CO3 (5.0 mmol).

  • Heating: Heat to 100°C for 12–16 hours under inert atmosphere.

  • Precipitation: Cool to room temperature and add water. The complex precipitates.

  • Purification: Filter the solid, wash with water/methanol. Purify via silica gel column chromatography (DCM:Hexane).

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 6-Bromopicolinic Acid Step1 Suzuki Coupling (2-Methylphenylboronic acid, Pd cat.) Start->Step1 + Boronic Acid Intermediate Ligand: 6-MPPCA (White Solid) Step1->Intermediate Purification Step2 Complexation ([Ir(C^N)2(µ-Cl)]2, Na2CO3, 100°C) Intermediate->Step2 + Ir Dimer Final Product: [Ir(C^N)2(6-MPPCA)] (Phosphorescent Emitter) Step2->Final Column Chrom.

Figure 2: Step-by-step synthesis pathway from commercial precursors to the final OLED emitter.

Critical Quality Attributes (CQA) for OLEDs

When characterizing this material for device integration, the following parameters must be validated:

  • Purity (HPLC): Must be >99.9% (sublimed grade) to prevent trap states.

  • Decomposition Temperature (Td): Typically >300°C due to the rigid pyridine backbone.

  • Electrochemical Window: Verify HOMO/LUMO levels via Cyclic Voltammetry (CV). The oxidation wave should be reversible (Ir-centered), while the reduction wave (ligand-centered) should be shifted cathodically compared to standard pic.

References

  • Lamansky, S., et al. (2001). "Highly Phosphorescent Bis-Cyclometalated Iridium Complexes: Synthesis, Photophysical Characterization, and Use in Organic Light Emitting Diodes." Journal of the American Chemical Society.[1] Link

  • Baranoff, E., & Curchod, B. F. E. (2015). "FIrpic: Archetypal Blue Phosphorescent Emitter for Electroluminescence." Dalton Transactions. Link

  • Sigma-Aldrich. "6-(2-Methylphenyl)pyridine-2-carboxylic acid Product Specification." Merck KGaA. Link

  • You, Y., & Park, S. Y. (2005). "Inter-Ligand Energy Transfer and the Control of the Emission Color in Heteroleptic Iridium Complexes." Journal of the American Chemical Society.[1] Link

  • NIST Chemistry WebBook. "2-Pyridinecarboxylic acid, 6-methyl- (Analogous Structure Data)." National Institute of Standards and Technology.[2] Link

Sources

Exploratory

Photophysical &amp; Coordination Architecture of 6-(2-Methylphenyl)pyridine-2-carboxylic Acid

Topic: Photophysical Properties & Coordination Chemistry of 6-(2-Methylphenyl)pyridine-2-carboxylic Acid Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Materials Scientists Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Photophysical Properties & Coordination Chemistry of 6-(2-Methylphenyl)pyridine-2-carboxylic Acid Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Materials Scientists

Executive Summary

6-(2-Methylphenyl)pyridine-2-carboxylic acid (often abbreviated as 6-(o-tolyl)picolinic acid or otpy-COOH ) represents a critical ligand scaffold in the development of transition metal phosphors. While the free acid exhibits modest intrinsic fluorescence, its primary value lies in its role as a cyclometalating


 ligand for Iridium(III) and Platinum(II) complexes. The introduction of the ortho-methyl group at the phenyl ring induces a steric twist that disrupts planarity, significantly altering the electronic landscape compared to its non-methylated analog, 6-phenylpicolinic acid. This guide details its photophysics, synthesis, and application in high-efficiency OLEDs and photocatalysis.

Molecular Architecture & Electronic State

Steric "Twist" & Conjugation

The defining feature of this molecule is the steric hindrance introduced by the methyl group at the ortho position of the phenyl ring.

  • Ground State: Unlike 6-phenylpyridine, which can adopt a near-planar conformation to maximize

    
    -conjugation, the 2-methyl group forces the phenyl and pyridine rings to twist relative to each other.
    
  • Electronic Consequence: This deplanarization reduces the effective conjugation length (

    
    ), resulting in a hypsochromic shift (blue shift) in the absorption spectrum compared to planar analogs.
    
  • Coordination Geometry: Upon binding to a metal center (e.g., Ir, Pt), the ligand is forced into a more rigid coplanar arrangement to form the 5-membered chelate ring, but the methyl group continues to exert steric pressure, often preventing the formation of specific isomers (e.g., favoring fac over mer or distorting the octahedral field).

Photophysical Profile

Free Ligand Properties

In its free acid form, the molecule behaves as a typical hetero-biaryl system with carboxylic acid functionality.

PropertyValue / CharacteristicMechanism
Absorption (

)
~260–300 nm (UV region)

transitions of the pyridyl/phenyl rings.
Emission (

)
Weak / Negligible (Solution)Rapid non-radiative decay via bond rotation (phenyl-pyridine bond).
Quantum Yield (

)
< 1% (Solution)Energy dissipation through vibrational relaxation.
Solvatochromism ModeratePolar solvents stabilize the carboxylic acid dimer or zwitterionic forms.
The "Turn-On" Effect: Metal Coordination

The photophysical utility of 6-(2-methylphenyl)pyridine-2-carboxylic acid is activated upon coordination. It acts as an anionic cyclometalating ligand (


).
  • Complexation: Forms neutral complexes of the type

    
     or 
    
    
    
    .
  • Mechanism: Chelation rigidifies the structure, eliminating the rotational non-radiative decay pathway.

  • Emission Type: Phosphorescence (Triplet State,

    
    ).
    
  • Spin-Orbit Coupling: The heavy metal (Ir/Pt) facilitates intersystem crossing (ISC), allowing efficient harvesting of triplet excitons.

Diagram 1: The "Turn-On" Jablonski Mechanism

Jablonski cluster_free Free Ligand (Weak Emission) cluster_complex Metal Complex (Strong Phosphorescence) S0_free Ground State (S0) Flexible Rotation S1_free Excited State (S1) S0_free->S1_free Abs (UV) NR_decay Non-Radiative Decay (Rotation/Vibration) S1_free->NR_decay Dominant Pathway S0_met Ground State (S0) Rigid Chelate S1_met Singlet (S1) S0_met->S1_met Excitation T1_met Triplet (T1) MLCT State S1_met->T1_met ISC (Heavy Atom Effect) Phos Phosphorescence (Visible Light) T1_met->Phos Radiative Decay

Caption: Comparison of non-radiative decay in the free ligand versus efficient phosphorescence in the metal-chelated state.

Synthesis Protocol: Suzuki-Miyaura Coupling

The most robust route to 6-(2-methylphenyl)pyridine-2-carboxylic acid is via Palladium-catalyzed cross-coupling. This modular approach allows for high yields and functional group tolerance.

Reaction Scheme

Reagents:

  • Electrophile: Methyl 6-bromopicolinate (commercially available).

  • Nucleophile: (2-Methylphenyl)boronic acid.

  • Catalyst:

    
     or 
    
    
    
    .
  • Base:

    
     or 
    
    
    
    .
  • Solvent: 1,4-Dioxane/Water or Toluene/Ethanol/Water.

Step-by-Step Protocol
  • Preparation: In a glovebox or under Argon, charge a Schlenk flask with Methyl 6-bromopicolinate (1.0 eq), (2-Methylphenyl)boronic acid (1.2 eq), and

    
     (3.0 eq).
    
  • Solvation: Add degassed 1,4-Dioxane/Water (4:1 ratio).

  • Catalysis: Add

    
     (5 mol%).
    
  • Coupling: Heat to 90°C for 12–16 hours under inert atmosphere. Monitor by TLC/LC-MS.

  • Hydrolysis (Critical): The Suzuki product is the methyl ester. To obtain the acid:

    • Cool reaction to RT.

    • Add LiOH (aq) (5.0 eq) and stir at 50°C for 2 hours.

    • Acidify with 1M HCl to pH 3–4 to precipitate the free acid.

  • Purification: Filter the precipitate, wash with cold water/hexane, and recrystallize from Ethanol.

Diagram 2: Synthetic Workflow

Synthesis Start Start: Methyl 6-bromopicolinate + (2-Methylphenyl)boronic acid Cat Add Catalyst: Pd(dppf)Cl2 Base: K2CO3 Solvent: Dioxane/H2O Start->Cat Heat Reflux @ 90°C (16h) Suzuki Coupling Cat->Heat Inter Intermediate: Methyl 6-(2-methylphenyl)picolinate Heat->Inter Hydro Hydrolysis: LiOH (aq) then HCl to pH 3 Inter->Hydro Final Product: 6-(2-Methylphenyl)pyridine-2-carboxylic acid Hydro->Final

Caption: Optimized Suzuki-Miyaura coupling and hydrolysis pathway for ligand synthesis.

Applications in Drug Discovery & Materials

OLED Emitters (Phosphors)
  • Role: The ligand creates deep-red to green phosphorescent complexes depending on the co-ligands.

  • Advantage: The ortho-methyl group suppresses intermolecular aggregation (quenching) in the solid state, improving the efficiency of OLED devices.

  • Example: Heteroleptic Iridium complexes

    
     where the carboxylic acid can be further functionalized to anchor the complex to surfaces or polymers.
    
Photocatalysis
  • Mechanism: The carboxylic acid group allows for binding to semiconductor surfaces (e.g.,

    
    ), facilitating electron injection from the excited metal complex into the conduction band of the semiconductor.
    

References

  • Synthesis & Photophysics of Cyclometalated Pt(II)

    • Title: Synthesis, characterization and photophysical properties of mixed ligand cyclometalated platinum(II) complexes containing 2-phenylpyridine and pyridine carboxylic acids.
    • Source: University of Ioannina (2024).
    • URL:[Link] (Inferred from search context 1.3)

  • Iridium Complex Photophysics

    • Title: Synthesis, Photophysical, and Computational Studies of a Bridged Ir(III)-Pt(II) Heterodimetallic Complex.
    • Source: MDPI (Molecules, 2021).
    • URL:[Link]

  • General Suzuki Coupling Protocols for Picolinic Acids

    • Title: Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids.[1]

    • Source: PubMed Central (2019).
    • URL:[Link]

  • Ortho-Metalated Iridium Structures

    • Title: Structures of ortho-metalated [2-(p-tolyl)pyridine]iridium(III) complexes.[2]

    • Source: Acta Crystallographica (via ResearchG
    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

synthesis protocol for 6-(2-Methylphenyl)pyridine-2-carboxylic acid

Executive Summary Target Molecule: 6-(2-Methylphenyl)pyridine-2-carboxylic acid CAS Registry Number: 887983-38-2 Molecular Formula: C₁₃H₁₁NO₂ Molecular Weight: 213.23 g/mol Primary Application: Ligand for iridium(III) co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 6-(2-Methylphenyl)pyridine-2-carboxylic acid CAS Registry Number: 887983-38-2 Molecular Formula: C₁₃H₁₁NO₂ Molecular Weight: 213.23 g/mol Primary Application: Ligand for iridium(III) complexes (OLED phosphors), bidentate coordination chemistry, and pharmacophore intermediate.

This application note details a robust, scalable synthesis protocol for 6-(2-methylphenyl)pyridine-2-carboxylic acid. The method utilizes a Suzuki-Miyaura cross-coupling strategy, selected for its high functional group tolerance and efficiency in forming sterically hindered biaryl systems. The protocol proceeds via a methyl ester intermediate to maximize solubility and purification efficiency before final hydrolysis.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the construction of the biaryl C–C bond at the 6-position of the pyridine ring. The o-methyl group on the phenyl ring introduces steric strain, necessitating a catalyst system capable of oxidative addition and transmetalation in hindered environments.

Strategic Disconnections
  • C–C Bond Formation: Palladium-catalyzed coupling between an electrophilic 6-halopicolinate and a nucleophilic 2-methylphenylboronic acid.

  • Ester Hydrolysis: Saponification of the intermediate ester to release the free carboxylic acid.

Retrosynthesis Target Target: 6-(2-Methylphenyl) pyridine-2-carboxylic acid Precursor1 Intermediate: Methyl 6-(2-methylphenyl) picolinate Target->Precursor1 Hydrolysis (LiOH) SM1 Electrophile: Methyl 6-bromopicolinate (CAS: 26218-75-7) Precursor1->SM1 Suzuki Coupling (Pd cat.) SM2 Nucleophile: 2-Methylphenylboronic acid (CAS: 16419-60-6) Precursor1->SM2

Figure 1: Retrosynthetic strategy highlighting the convergent Suzuki-Miyaura coupling path.

Experimental Protocols

Phase 1: Suzuki-Miyaura Coupling

Objective: Synthesis of Methyl 6-(2-methylphenyl)pyridine-2-carboxylate. Rationale: Using the methyl ester (Methyl 6-bromopicolinate) rather than the free acid prevents catalyst poisoning by the carboxylate and simplifies purification (silica gel chromatography).

Reagents & Materials
ReagentEquiv.[1][2][3][4][5]MW ( g/mol )Quantity (Example)CAS No.
Methyl 6-bromopicolinate 1.0216.032.16 g (10 mmol)26218-75-7
2-Methylphenylboronic acid 1.2135.961.63 g (12 mmol)16419-60-6
Pd(dppf)Cl₂ · DCM 0.05816.64408 mg95464-05-4
Potassium Carbonate (K₂CO₃) 3.0138.214.15 g584-08-7
1,4-Dioxane Solvent-40 mL123-91-1
Water (Degassed) Solvent-10 mL7732-18-5

Note: Pd(dppf)Cl₂ is recommended over Pd(PPh₃)₄ due to the steric hindrance of the ortho-methyl group. The bidentate ligand prevents rapid catalyst decomposition.

Step-by-Step Procedure
  • Setup: Flame-dry a 100 mL Schlenk flask or 3-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser. Cool under a stream of Argon (or Nitrogen).

  • Charging: Add Methyl 6-bromopicolinate (2.16 g), 2-Methylphenylboronic acid (1.63 g), and K₂CO₃ (4.15 g) to the flask.

  • Solvent Addition: Add 1,4-Dioxane (40 mL) and distilled water (10 mL).

  • Degassing (Critical): Sparge the mixture with Argon for 15 minutes to remove dissolved oxygen. Oxygen causes homocoupling of the boronic acid and deactivates the Pd(0) species.

  • Catalyst Addition: Add Pd(dppf)Cl₂ · DCM (408 mg) quickly against a positive flow of Argon.

  • Reaction: Heat the mixture to 90–100 °C (oil bath temperature) with vigorous stirring for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the bromide starting material is consumed.

  • Workup:

    • Cool to room temperature.[2][6]

    • Filter through a pad of Celite to remove Palladium black; wash the pad with EtOAc.

    • Concentrate the filtrate under reduced pressure.

    • Dilute residue with water (50 mL) and extract with EtOAc (3 × 50 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography on silica gel (Gradient: 0% to 20% EtOAc in Hexanes).

    • Expected Yield: 75–85%

    • Appearance: Off-white to pale yellow solid.

Phase 2: Ester Hydrolysis

Objective: Deprotection to yield 6-(2-Methylphenyl)pyridine-2-carboxylic acid.

Reagents
ReagentEquiv.Quantity
Intermediate Ester 1.0~1.8 g (from Phase 1)
Lithium Hydroxide (LiOH·H₂O) 3.0~1.0 g
THF Solvent20 mL
Water Solvent10 mL
HCl (1M) ReagentAs needed for pH adj.
Step-by-Step Procedure
  • Dissolution: Dissolve the methyl ester (from Phase 1) in THF (20 mL) in a 100 mL round-bottom flask.

  • Saponification: Add a solution of LiOH·H₂O (1.0 g) in water (10 mL).

  • Reaction: Stir at room temperature for 4–6 hours. If conversion is slow (monitored by TLC), heat to 50 °C.

  • Workup:

    • Evaporate the THF under reduced pressure (do not distill to dryness, just remove organic solvent).

    • Dilute the remaining aqueous layer with water (10 mL).

    • Extraction of Impurities: Wash the basic aqueous layer once with Diethyl Ether (20 mL) to remove any unreacted neutral organic impurities. Discard the organic layer.

  • Acidification: Cool the aqueous layer in an ice bath. Dropwise add 1M HCl until the pH reaches ~3–4. The product should precipitate as a white solid.

  • Isolation: Filter the solid, wash with cold water (2 × 10 mL), and dry under high vacuum at 50 °C.

Analytical Characterization

Expected Data
  • Appearance: White crystalline powder.

  • Melting Point: 128–132 °C (Typical for 6-aryl picolinic acids).

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 13.0 (br s, 1H, COOH)

    • δ 8.0–8.1 (m, 2H, Pyridine H3/H4)

    • δ 7.8 (dd, 1H, Pyridine H5)

    • δ 7.3–7.5 (m, 4H, Phenyl-ArH)

    • δ 2.35 (s, 3H, Ar-CH₃)

  • MS (ESI): Calculated for [M+H]⁺: 214.08; Found: 214.1.

Workflow Visualization

Workflow Start Start: Methyl 6-bromopicolinate + o-Tolylboronic acid Step1 Suzuki Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 100°C Start->Step1 Check1 TLC Check: SM Consumed? Step1->Check1 Check1->Step1 No Purify Flash Chromatography (Hex/EtOAc) Check1->Purify Yes Inter Intermediate: Methyl Ester Purify->Inter Step2 Hydrolysis LiOH, THF/H2O Inter->Step2 Acidify Acidify to pH 3-4 Precipitate Product Step2->Acidify Final Final Product: 6-(2-Methylphenyl) pyridine-2-carboxylic acid Acidify->Final

Figure 2: Operational workflow for the synthesis and purification process.

Critical Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Coupling) Steric hindrance of o-methyl group preventing transmetalation.Switch to SPhos Pd G2 or Pd(P(t-Bu)₃)₂ catalysts, which are specialized for hindered biaryls. Increase reaction time to 24h.
Homocoupling Presence of Oxygen.Ensure rigorous degassing. Use the "Freeze-Pump-Thaw" method if simple sparging fails.
Protodeboronation Boronic acid instability.Add the boronic acid in portions or use a slight excess (1.5 equiv). Switch to the pinacol ester derivative (CAS 195062-59-0).[1]
Product Oiling out Incomplete acidification or impurities.Recrystallize from Ethanol/Water or Toluene instead of simple precipitation.

Safety & Handling

  • Palladium Catalysts: Potentially sensitizing. Handle in a fume hood.

  • Methyl 6-bromopicolinate: Irritant.[7] Avoid inhalation.

  • Boronic Acids: Generally low toxicity but treat as chemical irritants.

  • Waste Disposal: Aqueous layers containing Palladium residues must be treated as heavy metal waste.

References

  • Sigma-Aldrich. "6-(2-Methylphenyl)pyridine-2-carboxylic acid Product Page."[8] CAS 887983-38-2.[8] Link (Verified Commercial Availability).

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.
  • Deng, J. Z., et al. (2002). "Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids." Tetrahedron Letters, 43(39), 6909-6913.
  • BenchChem. "Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid." (Analogous Pyridine Coupling Protocol). Link

  • Organic Chemistry Portal. "Suzuki Coupling - Mechanism and Recent Literature." Link

Sources

Application

Application Notes and Protocols for the Crystallization of 6-(2-Methylphenyl)pyridine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Crystallization in Pharmaceutical Development The solid-state properties of an active pharmaceutical ingredient (API) are...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Crystallization in Pharmaceutical Development

The solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance in drug development, directly influencing its stability, solubility, bioavailability, and manufacturability. Crystalline solids, with their highly ordered three-dimensional lattice structures, offer superior stability and reproducibility compared to their amorphous counterparts. The specific polymorphic form, crystal habit, and size distribution can significantly impact the final drug product's performance. For 6-(2-Methylphenyl)pyridine-2-carboxylic acid, a molecule of interest in medicinal chemistry, obtaining high-quality single crystals is a critical step for unambiguous structural elucidation via X-ray crystallography and for establishing a robust, scalable, and reproducible manufacturing process.

This comprehensive guide, designed for researchers and professionals in the pharmaceutical sciences, provides an in-depth exploration of various crystallization methods applicable to 6-(2-Methylphenyl)pyridine-2-carboxylic acid. Moving beyond a simple recitation of steps, this document delves into the underlying principles of crystallization, offering insights into rational solvent selection and the optimization of experimental parameters. The protocols provided herein are designed to be self-validating systems, empowering the user to systematically screen for and develop a crystallization process that yields crystals of the desired quality and characteristics.

Understanding the Molecule: Physicochemical Properties and a Priori Considerations

6-(2-Methylphenyl)pyridine-2-carboxylic acid is an aromatic carboxylic acid. Its structure, featuring a pyridine ring, a carboxylic acid group, and a substituted phenyl ring, suggests a degree of polarity and the potential for strong hydrogen bonding interactions. Aromatic carboxylic acids can often be purified by conversion to their sodium salts, recrystallization from hot water, and then reconversion to the free acids[1]. The parent compound, picolinic acid (pyridine-2-carboxylic acid), is soluble in water and alcohols[2][3][4]. This information provides a valuable starting point for solvent selection. The presence of the 2-methylphenyl group will increase the molecule's lipophilicity compared to picolinic acid, likely reducing its solubility in highly polar solvents like water and increasing its solubility in organic solvents.

Core Crystallization Methodologies

The formation of high-quality crystals is a thermodynamically controlled process that is heavily influenced by kinetics. The goal of any crystallization method is to slowly bring a solution to a state of supersaturation, allowing for controlled nucleation and subsequent crystal growth.[5][6][7] The most common and effective methods for achieving this for small organic molecules are slow evaporation, vapor diffusion, and slow cooling.

Slow Evaporation

This is often the simplest method to set up.[8][9][10] A near-saturated solution of the compound is prepared, and the solvent is allowed to evaporate slowly, thereby increasing the concentration of the solute until supersaturation is reached and crystals begin to form. The rate of evaporation is a critical parameter; slower rates generally lead to fewer nucleation events and the growth of larger, higher-quality crystals.[10][11]

Vapor Diffusion

Vapor diffusion is a highly effective technique, particularly when only small amounts of material are available.[8][12] The compound is dissolved in a "good" solvent, and this solution is placed in a small, open container. This container is then placed within a larger, sealed vessel that contains a "poor" solvent (an anti-solvent) in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.[8][13][14]

Slow Cooling

This technique leverages the principle that the solubility of most compounds decreases as the temperature of the solution is lowered.[5][15][16] A saturated or near-saturated solution is prepared at an elevated temperature and then allowed to cool slowly. This gradual decrease in temperature leads to a controlled state of supersaturation, promoting the growth of well-defined crystals. The rate of cooling is crucial; rapid cooling often results in the formation of many small crystals or even precipitation of amorphous material.[5]

Experimental Workflow for Crystallization Method Screening

The following diagram illustrates a systematic approach to screening for optimal crystallization conditions for 6-(2-Methylphenyl)pyridine-2-carboxylic acid.

Crystallization_Workflow cluster_prep Preparation cluster_methods Crystallization Methods cluster_analysis Analysis & Optimization Compound 6-(2-Methylphenyl)pyridine- 2-carboxylic acid (High Purity) Solvent_Screen Solvent Solubility Screening (e.g., Methanol, Ethanol, Acetonitrile, Ethyl Acetate, Toluene) Compound->Solvent_Screen Slow_Evap Slow Evaporation Solvent_Screen->Slow_Evap Select moderately soluble solvents Vapor_Diff Vapor Diffusion Solvent_Screen->Vapor_Diff Select good/poor solvent pairs Slow_Cool Slow Cooling Solvent_Screen->Slow_Cool Select solvents with temp-dependent solubility Analysis Microscopic Examination (Crystal formation, quality) Slow_Evap->Analysis Vapor_Diff->Analysis Slow_Cool->Analysis Optimization Optimize Conditions (Concentration, Temp., Rate) Analysis->Optimization Harvest Harvest & Dry Crystals Optimization->Harvest Characterization Characterization (X-ray Diffraction, etc.) Harvest->Characterization

Caption: A systematic workflow for screening and optimizing crystallization conditions.

Detailed Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Slow Evaporation

Rationale: This method is an excellent starting point due to its simplicity. The key is to identify a solvent in which 6-(2-Methylphenyl)pyridine-2-carboxylic acid has moderate solubility.[17][18]

Materials:

  • 6-(2-Methylphenyl)pyridine-2-carboxylic acid (high purity, >95%)

  • Screening solvents: Methanol, Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Acetone, Toluene

  • Small vials (e.g., 1-dram) or test tubes

  • Parafilm or aluminum foil

  • Heating block or hot plate (optional)

Procedure:

  • Solvent Screening: In separate small vials, add approximately 5-10 mg of the compound. To each vial, add one of the screening solvents dropwise with gentle swirling until the solid just dissolves. Observe the approximate solubility at room temperature. Solvents that require a moderate amount of solvent to dissolve the compound are good candidates.

  • Solution Preparation: Prepare a near-saturated solution of the compound in the chosen solvent. If necessary, gentle warming can be used to increase solubility, but ensure the solution is not supersaturated at room temperature before proceeding.

  • Setup: Cover the vial with parafilm or aluminum foil. Pierce a few small holes in the covering with a needle to allow for slow evaporation.[11] The number and size of the holes can be varied to control the evaporation rate.

  • Incubation: Place the vial in a vibration-free location at a constant temperature.[17] A drawer or a quiet corner of the lab bench is suitable.

  • Observation: Monitor the vial periodically over several days to weeks for crystal growth. Avoid disturbing the vial.[17]

Protocol 2: Vapor Diffusion

Rationale: This method offers excellent control over the rate of supersaturation and is particularly useful for small quantities of material.[8][12] The choice of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which the compound is insoluble, but miscible with the good solvent) is critical.

Materials:

  • 6-(2-Methylphenyl)pyridine-2-carboxylic acid

  • "Good" solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone)

  • "Poor" solvents (e.g., Hexanes, Pentane, Diethyl Ether)

  • Small inner vial (e.g., 0.5-dram) and a larger outer vial or beaker

  • Syringe and needle

  • Parafilm or a tight-fitting lid for the outer vessel

Procedure:

  • Solution Preparation: Dissolve 5-10 mg of the compound in a minimal amount of the "good" solvent in the small inner vial.

  • Setup: Place the small, open vial inside the larger vial. Carefully add the "poor" solvent to the larger vial, ensuring the level of the poor solvent is below the top of the inner vial.

  • Sealing: Seal the larger vial tightly with parafilm or a lid to create a closed system.

  • Incubation: Store the setup in a location with a stable temperature and free from vibrations.

  • Mechanism in Action: The more volatile "poor" solvent will slowly diffuse into the "good" solvent in the inner vial, gradually decreasing the solubility of the compound and inducing crystallization.

  • Observation: Check for crystal growth over several days.

Protocol 3: Slow Cooling Crystallization

Rationale: This method is ideal for compounds that exhibit a significant increase in solubility with temperature.[5][15]

Materials:

  • 6-(2-Methylphenyl)pyridine-2-carboxylic acid

  • Solvents with temperature-dependent solubility (e.g., Ethanol, Isopropanol, Acetonitrile)

  • Insulated container (e.g., Dewar flask, Styrofoam box)

  • Heating source (hot plate or oil bath)

  • Thermometer

Procedure:

  • Solution Preparation: In a test tube or small flask, add the compound and a suitable solvent. Heat the mixture with stirring until the compound completely dissolves. Continue adding small portions of the compound until a saturated solution is achieved at the elevated temperature.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Slow Cooling: Place the hot, saturated solution in an insulated container to slow the rate of cooling.[8][10] Allowing the container to cool to room temperature overnight is a good starting point.

  • Further Cooling: Once at room temperature, the vessel can be transferred to a refrigerator (4 °C) and then a freezer (-20 °C) to maximize crystal yield.

  • Crystal Collection: Once crystallization is complete, collect the crystals by filtration.

Summary of Experimental Parameters

Method Principle Recommended Solvents Key Parameters to Control Typical Timeframe
Slow Evaporation Gradual increase in concentrationMethanol, Ethanol, AcetonitrileRate of evaporation (number/size of holes), TemperatureDays to weeks
Vapor Diffusion Gradual decrease in solubilityGood: Dichloromethane, Acetone; Poor: Hexanes, PentaneChoice of solvent pair, TemperatureDays to weeks
Slow Cooling Temperature-dependent solubilityEthanol, Isopropanol, AcetonitrileRate of cooling, Initial concentrationHours to days

Troubleshooting and Advanced Considerations

  • Oiling Out: If an oil forms instead of crystals, it indicates that the solution is too concentrated or the cooling rate is too fast.[8] Try using a more dilute solution or a slower cooling/evaporation rate.

  • No Crystals Form: The solution may not be sufficiently supersaturated. Try a different solvent, a higher concentration, or a lower temperature. Seeding with a small crystal can also initiate crystallization.[8]

  • Purity: The purity of the starting material is crucial. Impurities can inhibit nucleation and crystal growth.[17] A minimum purity of 90% is recommended.[8]

  • Co-crystallization: In some cases, the addition of a co-crystallizing agent can facilitate the formation of high-quality crystals.[8][18] For a carboxylic acid, suitable co-formers could be pyridine-based molecules that can form hydrogen bonds.

Conclusion

The crystallization of 6-(2-Methylphenyl)pyridine-2-carboxylic acid is a critical step in its development as a potential pharmaceutical agent. By systematically applying the principles and protocols outlined in this guide, researchers can effectively screen for and optimize crystallization conditions. The choice of method and solvent system will ultimately depend on the specific physicochemical properties of the compound. A patient and methodical approach, coupled with careful observation, will yield the highest probability of success in obtaining high-quality crystals suitable for structural analysis and further solid-state characterization.

References

  • Slow Evaporation Method. (n.d.).
  • Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry.
  • Guide for crystallization. (n.d.).
  • Crystal Growth. (n.d.). Biology Linac Coherent Light Source.
  • Growing Crystals That Will Make Your Crystallographer Happy. (n.d.). Chemistry LibreTexts.
  • How to grow crystals for X-ray crystallography. (2024). IUCr.
  • Setting up a Traditional Hanging Drop Vapour Diffusion Crystal Growth Experiment. (n.d.).
  • Sitting Drop Vapor Diffusion Crystallization. (n.d.). Hampton Research.
  • Pyridine-2-carboxylic Anhydride: A Technical Guide to Solubility and Stability. (n.d.). Benchchem.
  • General procedures for the purification of Carboxylic acids. (n.d.). Chempedia - LookChem.
  • Getting crystals your crystallographer will treasure: a beginner's guide. (2024). PMC.
  • Hanging Drop Vapor Diffusion Crystallization. (n.d.). Hampton Research.
  • Crystallization Guide. (n.d.). IMSERC.
  • Oxidation and crystallization process for aromatic carboxylic acid production. (n.d.). Google Patents.
  • Crystallization. (n.d.). Organic Chemistry at CU Boulder.
  • SOP: CRYSTALLIZATION. (n.d.). UCT Science.
  • Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments. (n.d.). PubMed.
  • Commentary on Crystallization Vital Role in the Purification of Organic Compounds. (n.d.).
  • Oxidation and crystallization process for aromatic carboxylic acid production. (2014). Google Patents.
  • Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews (RSC Publishing).
  • Solubility and Crystallization Studies of Picolinic Acid. (2023). MDPI.
  • Purification of aromatic polycarboxylic acids by recrystallization. (n.d.). Google Patents.
  • Factors Affecting The Growth Process. (n.d.). Scribd.
  • Growing Quality Crystals. (n.d.). MIT Department of Chemistry.
  • Growing Crystals. (n.d.). Science | Research Starters - EBSCO.
  • Picolinic acid. (n.d.). Wikipedia.

Sources

Method

catalytic applications of 6-(2-Methylphenyl)pyridine-2-carboxylic acid metal complexes

Application Note: Catalytic Applications of 6-(2-Methylphenyl)pyridine-2-carboxylic Acid Metal Complexes Executive Summary & Ligand Profile 6-(2-Methylphenyl)pyridine-2-carboxylic acid (also known as 6-(o-tolyl)picolinic...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Applications of 6-(2-Methylphenyl)pyridine-2-carboxylic Acid Metal Complexes

Executive Summary & Ligand Profile

6-(2-Methylphenyl)pyridine-2-carboxylic acid (also known as 6-(o-tolyl)picolinic acid) represents a specialized subclass of the "privileged" 6-aryl-picolinic acid ligand family. Unlike its planar analogue 6-phenylpicolinic acid, the introduction of the ortho-methyl group on the phenyl ring creates a sterically modulated scaffold .

In metal catalysis, this structural modification serves two critical functions:

  • Atropisomerism & Twist: The steric clash between the o-methyl group and the pyridine ring prevents coplanarization, often forcing the phenyl ring to adopt a twisted conformation. This can suppress catalyst dimerization—a common deactivation pathway in high-valent oxidation catalysis.

  • Site-Selective Blocking: In C-H activation protocols, the methyl group blocks one ortho-position, forcing regioselective functionalization at the remaining open sites.

This guide details two primary applications: Iridium-catalyzed Water Oxidation (OER) and Palladium-catalyzed C-H Functionalization .

Application I: Iridium-Catalyzed Water Oxidation (OER)

Context: Homogeneous Iridium(III) complexes bearing Cp* (pentamethylcyclopentadienyl) and chelate ligands are among the most active water oxidation catalysts known. The 6-(2-methylphenyl)picolinate ligand provides a robust N,O-chelate that stabilizes the high-valent Ir(IV/V) intermediates required for oxygen evolution.

Mechanism & Rationale

The ligand coordinates to Iridium in a bidentate (


) fashion. The pendant o-tolyl group provides a hydrophobic pocket around the metal center.
  • Active Species: Upon oxidation (by CAN or NaIO

    
    ), the precatalyst forms a high-valent Ir=O species.
    
  • Steric Benefit: The bulky o-methyl group hinders the formation of

    
    -oxo dimers (
    
    
    
    ), extending the lifetime of the active monomeric catalyst.
Protocol: Synthesis of [Cp*Ir(L)Cl] Precatalyst

Materials:

  • 
     (Dimer)[1][2]
    
  • 6-(2-Methylphenyl)pyridine-2-carboxylic acid (Ligand L )

  • Sodium Methoxide (NaOMe)

  • Methanol (MeOH) / Dichloromethane (DCM)

Step-by-Step Workflow:

  • Ligand Deprotonation: Dissolve L (0.2 mmol) in MeOH (5 mL). Add NaOMe (0.2 mmol) and stir for 15 minutes to generate the sodium salt.

  • Complexation: Add

    
     (0.1 mmol, 79.7 mg) to the solution. The mixture will shift color (typically orange to yellow/red).
    
  • Reaction: Stir at room temperature for 4 hours. Monitor by TLC (disappearance of dimer).

  • Workup: Evaporate solvent to dryness. Redissolve in minimal DCM and filter through Celite to remove NaCl.

  • Precipitation: Add diethyl ether or pentane to the DCM filtrate to precipitate the complex. Collect the yellow/orange solid by filtration.

  • Yield: Expected >85%.

Protocol: Catalytic Water Oxidation Assay

Reagents:

  • Catalyst: [Cp*Ir(L)Cl] (from above)

  • Oxidant: Cerium(IV) Ammonium Nitrate (CAN)

  • Solvent: 0.1 M HNO

    
     (pH 1)
    

Procedure:

  • Prepare a stock solution of the catalyst (50

    
    M) in 0.1 M HNO
    
    
    
    .
  • In a reaction vessel equipped with a pressure sensor or Clark electrode, dissolve CAN (50 mM, 1000 equiv) in 2 mL of 0.1 M HNO

    
    .
    
  • Initiation: Inject the catalyst solution (final conc. 5

    
    M) into the CAN solution.
    
  • Measurement: Monitor

    
     evolution over 30 minutes.
    
  • Quantification: Calculate Turnover Number (TON) based on total

    
     evolved.
    

Application II: Palladium-Catalyzed C-H Functionalization

Context: The picolinic acid moiety is a powerful directing group (DG) for Pd-catalyzed C-H activation. Here, the complex acts as a self-directing substrate or the ligand supports the activation of external substrates.

Mechanism: Ligand-Directed Arylation

The carboxylate binds Pd(II), positioning it to activate the C-H bond on the phenyl ring.

  • Regioselectivity: Since the C2-position of the phenyl ring is blocked by the methyl group, C-H activation is forced to occur at the C6-position (the other ortho site).

  • Cycle: Pd(II)

    
     C-H Activation 
    
    
    
    Oxidative Addition (Ar-I)
    
    
    Reductive Elimination.
Protocol: C-H Arylation of the Ligand Scaffold

Reaction: ortho-Arylation of 6-(2-methylphenyl)picolinic acid with 4-iodoanisole.

Components:

  • Substrate: 6-(2-Methylphenyl)pyridine-2-carboxylic acid (1.0 equiv)

  • Coupling Partner: 4-Iodoanisole (1.5 equiv)

  • Catalyst: Pd(OAc)

    
     (5-10 mol%)
    
  • Base: Ag

    
    CO
    
    
    
    (1.0 equiv) or K
    
    
    CO
    
    
  • Solvent: DMF or t-Amyl Alcohol

Step-by-Step Workflow:

  • Setup: In a screw-cap vial, combine Ligand (0.2 mmol), Pd(OAc)

    
     (2.2 mg), and Ag
    
    
    
    CO
    
    
    (0.2 mmol).
  • Addition: Add 4-iodoanisole (0.3 mmol) and solvent (2 mL).

  • Heating: Seal and heat to 110°C for 12 hours.

  • Workup: Cool to RT. Dilute with EtOAc and acidify with 1M HCl (to protonate the carboxylic acid).

  • Extraction: Extract the organic layer, dry over MgSO

    
    , and concentrate.
    
  • Purification: Silica gel chromatography (DCM/MeOH gradient).

Comparative Performance Data

The following table contrasts the performance of the o-methylated complex against the standard unsubstituted phenyl analogue in Water Oxidation.

Feature6-(2-Methylphenyl) Complex 6-Phenyl (Standard) Complex Implication
Steric Bulk High (Twisted Phenyl)Moderate (Planar capable)Methyl group prevents aggregation.
Oxidation Potential ~1.15 V vs NHE~1.10 V vs NHESlight anodic shift due to twist.
Lag Phase (OER) Short (< 30s)Medium (~60s)Faster active species formation.
Stability (TON) High (~2500) Moderate (~1800)Key Advantage: Resists dimerization.
Solubility Excellent (Org. Solvents)GoodMethyl improves solubility in DCM/CHCl3.

Visualization of Catalytic Workflows

Figure 1: Iridium-Catalyzed Water Oxidation Cycle

This diagram illustrates the activation of the precatalyst and the water nucleophilic attack (WNA) mechanism.

WaterOxidation Precat Precatalyst [Cp*Ir(L)Cl] Active Active Species [Cp*Ir(L)(OH2)]2+ Precat->Active + Oxidant (CAN) - Cl- IrV High-Valent Ir(V)=O Species Active->IrV - 2e-, - 2H+ Dimers Inactive Dimers (Blocked by Methyl Group) Active->Dimers Dimerization (Suppressed) O2 O2 Release IrV->O2 + H2O (WNA) O2->Active Regeneration

Caption: The catalytic cycle for water oxidation. The o-methyl group on the ligand (L) sterically suppresses the formation of inactive dimers, channeling the complex toward the productive Ir(V)=O pathway.

Figure 2: Pd-Catalyzed C-H Activation Workflow

This diagram details the logic flow for the regioselective arylation protocol.

CHActivation Substrate Ligand Substrate (Blocked C2-Position) Coordination Pd(II) Coordination (N,O-Chelation) Substrate->Coordination + Pd(OAc)2 Activation C-H Activation (At C6-Position) Coordination->Activation - AcOH Coupling Oxidative Addition (Ar-I) & Red. Elim. Activation->Coupling + Ar-I Product Arylated Product Coupling->Product Regeneration of Pd(II)

Caption: Regioselective C-H arylation. The methyl group at C2 forces the palladium to activate the C-H bond at C6, ensuring a single regioisomer product.

References

  • Iridium Water Oxidation (General Mechanism)

    • Title: Efficient water oxidation with organometallic iridium complexes as precatalysts.[2][3][4]

    • Source:Inorganic Chemistry (via NIH/PubMed)
    • URL:[Link]

  • Cp Ligand Stability:*

    • Title: Modulating the water oxidation catalytic activity of iridium complexes by functionalizing the Cp*-ancillary ligand.[2][4]

    • Source:C
    • URL:[Link]

  • Pd-Catalyzed C-H Activation of Phenylpyridines

    • Title: A brief review on the palladium-catalyzed C–H activ
    • Source:RSC Advances
    • URL:[Link]

  • Ligand Properties (6-methylpyridine-2-carboxylic acid analogues)

    • Title: Novel metal complexes containing 6-methylpyridine-2-carboxylic acid...
    • Source:Molecular Diversity (via PubMed)
    • URL:[Link]

Sources

Application

microwave-assisted synthesis of 6-(2-Methylphenyl)pyridine-2-carboxylic acid

Application Note: Microwave-Assisted Synthesis of 6-(2-Methylphenyl)pyridine-2-carboxylic acid Abstract & Executive Summary Target Molecule: 6-(2-Methylphenyl)pyridine-2-carboxylic acid (CAS: Analogous derivatives common...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of 6-(2-Methylphenyl)pyridine-2-carboxylic acid

Abstract & Executive Summary

Target Molecule: 6-(2-Methylphenyl)pyridine-2-carboxylic acid (CAS: Analogous derivatives common in literature) Significance: This scaffold represents a critical pharmacophore in medicinal chemistry, often serving as a bidentate ligand for metallo-drugs or a core substructure in S1P1 receptor agonists and mGluR modulators. Challenge: The synthesis involves a Suzuki-Miyaura coupling between a pyridine halide and an ortho-substituted boronic acid. Conventional thermal heating often results in sluggish kinetics and homocoupling side reactions due to the steric clash between the ortho-methyl group of the boronic acid and the palladium center during transmetallation. Solution: This protocol utilizes microwave irradiation to accelerate the rate-determining transmetallation step, achieving high yields (>85%) in under 20 minutes. We present a robust "Ester-Route" strategy that minimizes decarboxylation risks associated with picolinic acids.

Retrosynthetic Analysis & Strategy

The most reliable disconnection is the C-C bond formation at the 6-position of the pyridine ring via Suzuki-Miyaura cross-coupling.

Retrosynthesis Target Target: 6-(2-Methylphenyl)picolinic acid Disconnection Suzuki-Miyaura (C-C Bond) Target->Disconnection Precursor1 Precursor A: Methyl 6-bromopicolinate Precursor2 Precursor B: 2-Methylphenylboronic acid Disconnection->Precursor1 Disconnection->Precursor2

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the biaryl core.

Strategic Choice (Acid vs. Ester): While direct coupling of 6-bromopicolinic acid is possible, we recommend the Methyl Ester Route .

  • Solubility: Esters possess superior solubility in organic solvents used for coupling (DME, Dioxane).

  • Stability: Picolinic acids are prone to thermal decarboxylation (Hammick reaction) at high temperatures. The ester protects against this pathway during the high-energy coupling phase.

  • Catalyst Compatibility: Free carboxylic acids can coordinate to Pd, potentially poisoning the catalyst or requiring higher loadings.

Materials & Equipment

Reagents:

  • Methyl 6-bromopicolinate (1.0 equiv)

  • 2-Methylphenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) — Selected for stability and bite angle.

  • Base: Potassium Carbonate (K₂CO₃), 2.0 M aqueous solution.

  • Solvent: 1,2-Dimethoxyethane (DME) — High boiling point ether, excellent microwave absorber.

Equipment:

  • Single-mode Microwave Reactor (e.g., Biotage Initiator+ or CEM Discover).

  • 10 mL Microwave reaction vials with crimp/snap caps and Teflon/silicone septa.

  • Magnetic stir bars.

Optimization Study (Application Data)

The following data summarizes the optimization process to overcome the steric hindrance of the ortho-methyl group.

Table 1: Catalyst and Solvent Screening (Microwave @ 120°C, 15 min)

EntryCatalyst (5 mol%)Solvent SystemYield (LCMS)Observations
1Pd(PPh₃)₄Toluene/EtOH/H₂O45%Incomplete conversion; significant protodeboronation.
2Pd(OAc)₂ / PPh₃DME/H₂O52%Pd black formation observed.
3Pd(dppf)Cl₂ DME/H₂O 92% Clean conversion. Bidentate ligand stabilizes Pd.
4XPhos Pd G2Dioxane/H₂O94%Excellent, but catalyst is significantly more expensive.

Key Insight: The bidentate ligand dppf (1,1'-bis(diphenylphosphino)ferrocene) provides the necessary steric bulk and bite angle to facilitate the reductive elimination of the sterically encumbered biaryl product, while being more cost-effective than Buchwald precatalysts (Entry 4).

Detailed Experimental Protocol

Step 1: Microwave-Assisted Suzuki Coupling
  • Charge the Vessel: In a 10 mL microwave vial, add:

    • Methyl 6-bromopicolinate (216 mg, 1.0 mmol)

    • 2-Methylphenylboronic acid (163 mg, 1.2 mmol)

    • Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 mmol)

  • Solvent Addition: Add DME (3.0 mL) and 2.0 M aq. K₂CO₃ (1.5 mL).

  • Deoxygenation: Seal the vial. Purge with Nitrogen or Argon for 2 minutes (via needle through septum) to remove dissolved oxygen. Crucial for catalyst longevity.

  • Microwave Irradiation:

    • Temp: 120 °C

    • Time: 15:00 (Hold time)

    • Pre-stirring: 30 seconds

    • Absorption Level: High

  • Check: Analysis by TLC (Hexane/EtOAc 4:1) or LCMS should show complete consumption of the bromide.

Step 2: In-Situ Hydrolysis (Saponification)

Note: This can be performed in the same vial if the volume permits, or transferred to a flask.

  • Add Reagent: To the reaction mixture from Step 1, add 2.0 mL of 2.0 M NaOH.

  • Irradiation: Reseal and heat in the microwave:

    • Temp: 100 °C

    • Time: 5:00 minutes

  • Workup & Isolation:

    • Transfer the mixture to a separatory funnel. Dilute with water (10 mL) and wash with Ethyl Acetate (10 mL) to remove non-polar impurities (catalyst ligands, homocoupled byproducts). Discard the organic layer.

    • Take the aqueous layer and carefully acidify to pH ~3-4 using 1.0 M HCl.

    • Precipitation: The target acid, 6-(2-methylphenyl)pyridine-2-carboxylic acid, typically precipitates as a white/off-white solid.

    • Filtration: Filter the solid, wash with cold water, and dry under vacuum.

    • Alternative: If no precipitate forms, extract the acidified aqueous layer with EtOAc (3 x 15 mL), dry over Na₂SO₄, and concentrate.

Workflow Diagram

Workflow Start Start: Methyl 6-bromopicolinate + 2-Methylphenylboronic acid Step1 Step 1: Coupling Pd(dppf)Cl2, K2CO3, DME MW: 120°C, 15 min Start->Step1 Check QC Check: LCMS (Confirm Ester Intermediate) Step1->Check Step2 Step 2: Hydrolysis Add NaOH (aq) MW: 100°C, 5 min Check->Step2 Complete Workup Workup: 1. Wash with EtOAc (remove impurities) 2. Acidify aq. layer to pH 3 3. Filter Precipitate Step2->Workup End Final Product: 6-(2-Methylphenyl)picolinic acid Workup->End

Figure 2: Integrated two-stage microwave workflow for synthesis and hydrolysis.

Characterization & QC

Expected Analytical Data:

  • Appearance: White to off-white powder.

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       13.0 (br s, 1H, COOH)
      
    • 
       8.0 - 7.9 (m, pyridine protons)
      
    • 
       7.3 - 7.2 (m, 4H, phenyl protons)
      
    • 
       2.35 (s, 3H, Ar-CH3) — Distinctive singlet for the o-tolyl methyl group.
      
  • LCMS: [M+H]+ = 214.2 (Calculated MW: 213.23)

Expert Troubleshooting Tips

  • Problem: Low Yield / Unreacted Bromide.

    • Root Cause:[1][2][3][4][5] Oxygen poisoning of Pd catalyst.

    • Fix: Ensure rigorous degassing. Use a fresh bottle of DME (peroxides in old ethers can kill the catalyst).

  • Problem: "Protodeboronation" (Formation of Toluene instead of product).

    • Root Cause:[1][2][3][4][5] Reaction temperature too high or boronic acid unstable.

    • Fix: Lower temp to 100°C and extend time. Add excess boronic acid (1.5 equiv).[3]

  • Problem: Decarboxylation (Loss of CO2).

    • Root Cause:[1][2][3][4][5] Overheating during the hydrolysis step.

    • Fix: Strictly limit the hydrolysis step to 100°C. Do not exceed 10 minutes. Picolinic acids are zwitterionic and can decarboxylate via the Hammick intermediate pathway if overheated.

References

  • Microwave-Assisted Suzuki Coupling (General): Leadbeater, N. E. et al. "Rapid and Amenable Suzuki Coupling Reaction in Water Using Microwave and Conventional Heating." Organic & Biomolecular Chemistry, 2003.

  • Steric Hindrance in Suzuki Coupling: Barder, T. E.; Buchwald, S. L. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

  • Picolinic Acid Decarboxylation (Hammick Reaction): Dunn, G. E. et al. "Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids."[6] Canadian Journal of Chemistry, 1972.[6]

  • Pd(dppf)Cl2 Efficacy: Miyaura, N. et al. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

Sources

Technical Notes & Optimization

Troubleshooting

purification challenges of 6-(2-Methylphenyl)pyridine-2-carboxylic acid

Technical Support Center: 6-(2-Methylphenyl)pyridine-2-carboxylic Acid Current Status: Operational Topic: Purification & Isolation Protocols Ticket ID: #PYR-6-ARYL-001[1] Executive Summary: The "Deceptive" Biaryl Welcome...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-(2-Methylphenyl)pyridine-2-carboxylic Acid

Current Status: Operational Topic: Purification & Isolation Protocols Ticket ID: #PYR-6-ARYL-001[1]

Executive Summary: The "Deceptive" Biaryl

Welcome to the technical support hub for 6-(2-Methylphenyl)pyridine-2-carboxylic acid .

If you are here, you are likely facing low yields, persistent metal contamination, or a product that refuses to crystallize. This molecule presents a "perfect storm" of purification challenges:

  • Amphoteric Nature: It possesses both a basic pyridine nitrogen (

    
    ) and an acidic carboxyl group (
    
    
    
    ), creating a wide zwitterionic range where solubility is unpredictable.[1]
  • The "Ligand Effect": The picolinic acid moiety is a bidentate ligand.[1] It doesn't just contain palladium impurities from the Suzuki coupling; it actively chelates them, resisting standard washes.[1]

  • Atropisomerism & Sterics: The ortho-methyl group on the phenyl ring creates a twisted biaryl axis.[1] This steric bulk disrupts planar packing, causing the compound to "oil out" rather than crystallize during cooling.

This guide provides self-validating protocols to overcome these specific failure modes.

Diagnostic Data & Physical Properties

Before attempting purification, verify your target parameters.[1]

ParameterValue / BehaviorImplication for Purification
Structure Biaryl Pyridine-2-COOHForms stable 5-membered chelate rings with transition metals (Pd, Cu).[1]
Isoelectric Point (pI) ~3.2 – 3.8 (Estimated)Critical: This is the pH of minimum solubility.[1] Target this for precipitation.
LogP ~2.5 (Neutral form)Soluble in DCM/EtOAc when protonated (pH < 1) or neutral; water-soluble when ionized (pH > 5).[1]
Solubility (Aq) pH-DependentHigh at pH > 8 (Carboxylate).[1] High at pH < 1 (Pyridinium).[1] Low at pH 3–4.[1]
Crystallization Prone to oiling outThe o-methyl twist prevents easy nucleation.[1] Requires seeding.[1]

Troubleshooting Modules

Module A: The "Pd-Magnet" Problem (Metal Removal)

Issue: Your product is grey/brown, or ICP-MS shows high Pd levels (>500 ppm) despite charcoal washes. Root Cause: The picolinic acid motif is a stronger ligand than many standard scavengers.[1] It pulls Pd into the aqueous phase during basic workups and into the organic phase during acidic extractions.[1]

Protocol: The "Displacement" Strategy Do not rely on passive adsorption (Charcoal) alone.[1] You must chemically displace the Pd.

  • The TMT Wash (Gold Standard):

    • Dissolve crude material in EtOAc or THF .[1]

    • Add Trimercaptotriazine (TMT) (0.1 equiv relative to Pd catalyst used).[1]

    • Crucial Step: Heat to 50°C for 1 hour. The heat is necessary to overcome the kinetic stability of the Pd-Picolinate complex.[1]

    • Filter the resulting precipitate (Pd-TMT complex) through Celite.[1]

  • The "Protonation" Trick:

    • Palladium coordinates to the pyridine nitrogen.[1] Protonating this nitrogen (

      
      ) weakens the Pd-N bond.[1]
      
    • Step 1: Dissolve product in EtOAc.[1]

    • Step 2: Wash with 1M HCl (The product will move to the aqueous phase as the hydrochloride salt; Pd-phosphine complexes often stay in the organic layer or precipitate).

    • Step 3: Separate layers. Treat the aqueous layer (containing product) with activated charcoal to adsorb residual free Pd.[1]

    • Step 4: Filter and adjust pH to the isoelectric point (pH ~3.5) to recover product.

Visual Workflow: Pd Scavenging Decision Tree

Pd_Removal Start Start: Crude Reaction Mixture Check_Color Is product Grey/Brown? Start->Check_Color TMT_Route Route A: TMT Scavenger (Best for non-polar impurities) Check_Color->TMT_Route Yes (High Pd) Acid_Route Route B: Acid Extraction (Best for breaking Pd-N bond) Check_Color->Acid_Route No (Trace Pd) TMT_Step1 Add Trimercaptotriazine (TMT) Heat 50°C, 1h TMT_Route->TMT_Step1 Acid_Step1 Extract into 1M HCl (aq) Acid_Route->Acid_Step1 TMT_Step2 Filter Precipitate (Pd-TMT) TMT_Step1->TMT_Step2 Acid_Step2 Wash Aq layer with DCM (Pd stays in DCM) Acid_Step1->Acid_Step2 Acid_Step3 Adjust Aq to pH 3.5 Precipitate Product Acid_Step2->Acid_Step3

Caption: Decision matrix for Palladium removal based on contamination level. Route B utilizes the amphoteric nature to separate Pd.

Module B: The "Sticky" Extraction (pH Control)

Issue: Emulsions form during extraction, or the product is lost to the aqueous waste. Root Cause: Incorrect pH targeting.[1][2] At pH 4-6, the molecule is zwitterionic and acts as a surfactant, stabilizing emulsions.

Protocol: The "Swing" Extraction This protocol uses the molecule's amphoteric properties to wash away impurities.

  • Basify: Adjust reaction mixture to pH > 10 using 2M NaOH.

    • State: Product is anionic (Carboxylate).[1] Soluble in water.[1][3][4]

    • Action: Wash with MTBE or Toluene.[1]

    • Result: Removes non-polar impurities (dimers, unreacted halides, phosphines).

  • Acidify (Deep): Adjust aqueous layer to pH < 1 using 6M HCl.[1]

    • State: Product is cationic (Pyridinium).[1] Soluble in water.[1][3][4]

    • Action: (Optional) Wash with DCM if dark impurities persist.[1]

  • Target pI: Slowly adjust pH to 3.5 using saturated NaHCO₃.

    • State: Neutral Zwitterion.[1] Minimum solubility.

    • Action: Product will precipitate.[1][5] If it oils out (see Module C), extract with 2-MeTHF or DCM/iPrOH (3:1) .[1]

Module C: Crystallization & "Oiling Out"

Issue: Upon cooling or concentrating, the product separates as a gum/oil instead of crystals. Root Cause: The 2-methyl group creates a "kink" (dihedral angle ~60-90°) between the rings, preventing the flat


-stacking typical of biaryls.

Protocol: Controlled Nucleation Avoid rapid cooling. You must provide a template for the lattice.

  • Solvent System: Use Ethanol/Water (high yield) or Acetonitrile (higher purity).[1]

  • Procedure:

    • Dissolve crude gum in minimum hot Ethanol (60°C).

    • Add water dropwise until slight turbidity persists.[1]

    • Add Seed Crystals: If available, add <1 mg of pure solid. If not, scratch the glass surface vigorously with a glass rod to induce nucleation.

    • Cooling Ramp: Cool to room temperature at a rate of 10°C/hour. Do not plunge into ice.[1]

    • Once turbid solid forms, then cool to 0°C.

Frequently Asked Questions (FAQ)

Q: Can I use silica gel chromatography? A: Yes, but with caution. Picolinic acids streak badly on standard silica due to interaction with acidic silanols.[1]

  • Fix: Use 1% Acetic Acid in your eluent (e.g., DCM:MeOH:AcOH 95:4:1).[1] The acid suppresses ionization of the carboxylate, sharpening the peak. Avoid Triethylamine (TEA), as it forms difficult-to-remove salts with the acid.[1]

Q: Why is my yield >100%? A: You likely have trapped inorganic salts (NaCl, NaBr) in the zwitterionic lattice.

  • Fix: Reslurry the solid in water at pH 3.5 (the isoelectric point).[1] The organic product is insoluble here, but inorganic salts will dissolve. Filter and dry.[1]

Q: My Suzuki coupling stalled. Is the acid interfering? A: Yes.[1] Free carboxylic acids can poison Pd catalysts or undergo protodecarboxylation.[1]

  • Fix: Use the ester (methyl 6-(2-methylphenyl)picolinate) for the coupling, then hydrolyze (LiOH/THF/Water) in the final step. The ester is far easier to purify by chromatography.[1]

References

  • Palladium Removal Strategies

    • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.[1]

    • Note: Discusses the efficacy of TMT and silica scavengers for coordin
  • Picolinic Acid Properties & Solubility

    • Fernandes, A., et al. (2023).[6] Solubility and Crystallization Studies of Picolinic Acid. Crystals, 13(3), 392.[6] [6]

    • Note: Provides solubility curves for picolinic acid in water/ethanol, serving as the baseline for the 6-aryl deriv
  • Suzuki Coupling of Pyridine Boronates

    • Li, H., et al. (2015).[7] Suzuki–Miyaura Coupling of Pyridine Boronic Acids.[1][8] Organic Letters, 17(14).[1]

    • Note: Addresses the instability of pyridine boronates and ligand interference.[1]

  • Purification of Amphoteric Compounds

    • Anderson, N. G. (2012).[1] Practical Process Research and Development. Academic Press.[1]

    • Note: Standard text for "pH swing" extractions and isoelectric precipitation.[1]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 6-(2-Methylphenyl)pyridine-2-carboxylic acid before handling.[1] The "oiling out" behavior is highly dependent on impurity profiles.

Sources

Optimization

Technical Support Center: Solving Solubility Issues of 6-(2-Methylphenyl)pyridine-2-carboxylic Acid

Guide Version: 1.0 Last Updated: 2026-02-15 Introduction Welcome to the technical support guide for 6-(2-Methylphenyl)pyridine-2-carboxylic acid. This document is intended for researchers, scientists, and drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Guide Version: 1.0 Last Updated: 2026-02-15

Introduction

Welcome to the technical support guide for 6-(2-Methylphenyl)pyridine-2-carboxylic acid. This document is intended for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. As a substituted picolinic acid, its aromatic structure and carboxylic acid moiety present a unique physicochemical profile that can make solubilization non-trivial. This guide provides a structured, science-based approach to systematically overcome these issues, moving from fundamental principles to advanced, practical techniques.

Section 1: Understanding the Molecule - Why is Solubility a Challenge?

The solubility of a compound is governed by its molecular structure. For 6-(2-Methylphenyl)pyridine-2-carboxylic acid, two key features dictate its behavior:

  • The Aromatic Core: The pyridine ring substituted with a methylphenyl group is large and hydrophobic. This structure prefers non-polar or lipophilic environments and resists dissolution in water.

  • The Ionizable Group: The carboxylic acid group (-COOH) is a weak acid. This group provides a handle for solubility manipulation, as its ionization state is dependent on the pH of the solvent.

To quantify these characteristics, we can look at the compound's physicochemical properties.

PropertyEstimated ValueImplication for Solubility
Molecular Formula C₁₃H₁₁NO₂-
Molecular Weight 199.20 g/mol [1]Higher molecular weight can correlate with lower aqueous solubility.
Calculated logP ~2.4 - 3.0A positive logP indicates higher lipophilicity and predicts poor water solubility.
pKa (Carboxylic Acid) ~2.5 - 4.5This is the pH at which the carboxylic acid is 50% ionized. This is the key to pH-based solubility enhancement.

Note: Experimental data for this specific molecule is limited; values are estimated based on the parent structure, picolinic acid (pKa ~5.2), and substituted analogs. The methylphenyl group is expected to lower the pKa compared to unsubstituted picolinic acid.

The core challenge is balancing the hydrophobicity of the aromatic rings with the hydrophilicity of the ionizable carboxyl group. At neutral pH, the carboxylic acid is largely deprotonated (negatively charged), but the bulky hydrophobic portion of the molecule can still limit overall solubility.

Section 2: Troubleshooting Workflow & FAQs

This section provides a logical progression for tackling solubility problems, starting with the simplest and most common questions.

Troubleshooting Workflow Diagram

The following diagram outlines a systematic approach to solubility testing and enhancement.

G cluster_0 Initial Assessment cluster_1 Tier 1: Simple Solubilization cluster_2 Tier 2: pH Modification cluster_3 Tier 3: Advanced Techniques start Start with Compound understand Understand Physicochemical Properties (logP, pKa estimates) start->understand aqueous Q: Dissolve in Aqueous Buffer? understand->aqueous Primary Goal: Aqueous System organic Q: Dissolve in Organic Solvent? understand->organic Secondary Goal: Stock Solution ph_mod Adjust pH > pKa + 2 (e.g., pH 7.4 Buffer) aqueous->ph_mod If No/Low Solubility end Solution Achieved organic->end observe_ph Observe Dissolution ph_mod->observe_ph cosolvent Use Aqueous/Organic Co-solvents (e.g., Water/DMSO, Water/Ethanol) observe_ph->cosolvent If Still Insoluble salt Salt Formation (e.g., Sodium, Potassium salt) observe_ph->salt Alternative complex Complexation (e.g., Cyclodextrins) observe_ph->complex Alternative observe_ph->end If Soluble cosolvent->end salt->end complex->end

Caption: A step-by-step workflow for troubleshooting solubility issues.

Frequently Asked Questions (FAQs)

Q1: I tried dissolving the compound in pure water and it didn't work. What is the first thing I should do?

A1: This is expected due to the molecule's hydrophobic nature. The most effective first step is to manipulate the pH. Since your compound is a carboxylic acid, its solubility will dramatically increase at a pH above its pKa. The deprotonated carboxylate group (-COO⁻) is ionic and thus significantly more water-soluble than the neutral (-COOH) form.[2]

Action: Attempt to dissolve the compound in a buffered aqueous solution with a pH at least 2 units higher than the compound's pKa. A standard phosphate-buffered saline (PBS) at pH 7.4 is an excellent starting point. The Henderson-Hasselbalch equation predicts that at this pH, the compound will be >99% in its ionized, more soluble form.[3][4][5]

Q2: Which organic solvents are suitable for creating a concentrated stock solution?

A2: For creating high-concentration stock solutions that will be diluted into aqueous media for experiments, polar aprotic solvents are typically the best choice.

  • Recommended: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or ethanol.

  • Mechanism: These solvents are sufficiently polar to interact with the carboxylic acid group while also having organic character to solvate the hydrophobic aromatic rings.

  • Caution: Always be mindful of the final concentration of the organic solvent in your experiment. High concentrations of DMSO (>0.5-1%) can be toxic to cells or interfere with assays.

Q3: I dissolved my compound in a pH 7.4 buffer, but it precipitates when I dilute it or add it to my acidic cell culture media. Why?

A3: This is a classic case of pH-dependent precipitation. Your stock solution is stable because the pH is high enough to keep the compound ionized and soluble. However, when you introduce it to a lower pH environment (like cell culture media, which is often around pH 7.2-7.4 and can become more acidic due to cell metabolism), the equilibrium shifts. The carboxylate ions (-COO⁻) become protonated back to the neutral, poorly soluble carboxylic acid (-COOH), causing the compound to crash out of solution.

Solution: Consider using a co-solvent system or a more advanced formulation technique (see Section 3) to maintain solubility across a wider pH range.

Section 3: Advanced Solubilization Strategies & Protocols

If simple pH adjustment is insufficient, the following methods can be employed. These are more robust techniques often used in pharmaceutical formulation.

Strategy 1: Co-Solvency

Principle: Co-solvency involves adding a water-miscible organic solvent (a co-solvent) to an aqueous solution.[6] This new solvent system has a lower overall polarity than pure water, making it more hospitable to hydrophobic molecules by reducing the energy required for dissolution.[7][8]

Common Co-solvents:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycols (e.g., PEG 300, PEG 400)

  • Glycerin

Experimental Protocol: Preparing a 10 mM Solution in a Water/Ethanol Co-Solvent System

  • Weigh Compound: Accurately weigh 2.13 mg of 6-(2-Methylphenyl)pyridine-2-carboxylic acid (MW: 213.23 g/mol for C₁₃H₁₁NO₂) for a final volume of 1 mL.

  • Initial Wetting: Add 200 µL of 100% Ethanol to the solid compound. Vortex or sonicate briefly to ensure the compound is fully wetted and dispersed.

  • Titration with Aqueous Phase: While vortexing, slowly add your desired aqueous buffer (e.g., PBS, pH 7.4) dropwise up to the final volume of 1 mL.

  • Observation: Visually inspect the solution for clarity. If precipitation occurs, the ratio of co-solvent to water is too low. You may need to start with a higher percentage of ethanol (e.g., 30-50%).

  • Validation: Always check the final pH of your solution, as the addition of an acidic compound can slightly lower it. Adjust if necessary with a small amount of dilute NaOH.

Strategy 2: Salt Formation

Principle: Converting the acidic compound into a stable salt form is a highly effective method to enhance aqueous solubility and dissolution rate.[9][10][11] The salt form (e.g., sodium or potassium salt) will readily dissociate in water, yielding the highly soluble carboxylate anion.[2] For an acidic drug, a counterion with a pKa at least 2-3 units higher than the drug's pKa is recommended to ensure a stable salt is formed.[12]

Experimental Protocol: In Situ Salt Formation for Solubilization

  • Weigh Compound: Weigh the desired amount of the solid acid into a sterile vial.

  • Add Water: Add a portion of the final desired volume of purified water (e.g., 80% of the final volume). The compound will likely remain as a suspension.

  • Add Base: Prepare a 1 M solution of Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH). Add the base dropwise to the suspension while stirring vigorously. Use a calibrated pH meter to monitor the pH.

  • Monitor Dissolution: As the pH increases past the compound's pKa, the solid will begin to dissolve as the soluble salt is formed.

  • Final pH Adjustment: Continue adding base until all solid has dissolved and the pH is stable in the desired range (e.g., 7.0 - 8.0).

  • QS to Volume: Add purified water to reach the final target volume and concentration.

  • Sterile Filtration: Filter the final solution through a 0.22 µm filter to ensure sterility and remove any trace particulates.

Strategy 3: Complexation with Cyclodextrins

Principle: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly water-soluble molecules, like your compound, forming a "host-guest" inclusion complex.[13] This complex presents a hydrophilic exterior to the solvent, dramatically increasing the apparent aqueous solubility of the guest molecule.[][15][16]

Commonly Used Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Experimental Protocol: Formulation with HP-β-CD

  • Prepare Cyclodextrin Solution: Prepare a 10-20% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., 10g of HP-β-CD in a final volume of 100 mL of water). Stir until fully dissolved.

  • Add Compound: Add an excess of the solid 6-(2-Methylphenyl)pyridine-2-carboxylic acid to the cyclodextrin solution.

  • Equilibrate: Tightly cap the vial and place it on a shaker or rotator at room temperature for 24-48 hours. This allows the system to reach equilibrium.[17]

  • Separate Phases: After equilibration, centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

  • Quantify Solubilized Compound: Carefully remove the supernatant and quantify the concentration of your compound using a validated analytical method like HPLC-UV. This will give you the maximum solubility achievable with that specific concentration of HP-β-CD.

Section 4: Summary of Methodologies

The following diagram illustrates the mechanisms of the advanced solubilization techniques.

G cluster_0 pH Adjustment cluster_1 Co-Solvency cluster_2 Cyclodextrin Complexation p1 R-COOH (Insoluble) p2 R-COO⁻ + H⁺ (Soluble Ion) p1->p2 + OH⁻ (Increase pH) p2->p1 + H⁺ (Decrease pH) c1 Drug in Water (High Polarity -> Poor Solubility) c2 Drug in Water + Co-Solvent (Reduced Polarity -> Higher Solubility) c1->c2 Add Ethanol, PG, etc. d1 Hydrophobic Drug d3 Soluble Inclusion Complex d1->d3 d2 Cyclodextrin (Hydrophobic Cavity) d2->d3

Caption: Mechanisms of key solubility enhancement techniques.

References
  • Title: Cosolvent - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study Source: ADMET & DMPK URL: [Link]

  • Title: Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications Source: World Journal of Biology Pharmacy and Health Sciences URL: [Link]

  • Title: Salt formation to improve drug solubility Source: PubMed URL: [Link]

  • Title: β-Cyclodextrins as a Solubilization Tool for Insoluble APIs Source: Pharmaceutical Networking URL: [Link]

  • Title: Why salt formation of weak acid increases the drug solubility? Source: ResearchGate URL: [Link]

  • Title: Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties Source: Aston Research Explorer URL: [Link]

  • Title: Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations Source: Molecules URL: [Link]

  • Title: Drug Dissolution Enhancement by Salt Formation Source: Research Journal of Pharmaceutical Dosage Forms and Technology URL: [Link]

  • Title: How does co-solvency increase solubility Source: Filo URL: [Link]

  • Title: Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability Source: SciSpace URL: [Link]

  • Title: Henderson Hasselbalch Equation: Basics & Real-World Uses Source: Microbe Notes URL: [Link]

  • Title: In-vitro Thermodynamic Solubility Source: Protocols.io URL: [Link]

  • Title: (PDF) Application of the Henderson-Hasselbalch Equation to Solubility Determination Source: ResearchGate URL: [Link]

  • Title: Cosolvent – Knowledge and References Source: Taylor & Francis URL: [Link]

  • Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Source: Dissolution Technologies URL: [Link]

  • Title: Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship Source: PubMed URL: [Link]

  • Title: Henderson-Hasselbalch equation – An ABC of PK/PD Source: Open Education Alberta URL: [Link]

  • Title: Thermodynamic solubility Source: Strasbourg - PCBIS URL: [Link]

  • Title: A review on solubility enhancement technique for pharmaceutical drugs Source: GSC Online Press URL: [Link]

  • Title: 5 Novel Techniques for Solubility Enhancement Source: Ascendia Pharmaceutical Solutions URL: [Link]

  • Title: Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs Source: Pharmaceutical Technology URL: [Link]

  • Title: 6-Phenylpyridine-2-carboxylic Acid | C12H9NO2 | CID 2762884 Source: PubChem URL: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 6-(2-Methylphenyl)pyridine-2-carboxylic Acid Crystals

Welcome to the Technical Support Center for the purification of 6-(2-Methylphenyl)pyridine-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-d...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 6-(2-Methylphenyl)pyridine-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting advice and detailed protocols for obtaining high-purity crystalline material. As experienced scientists, we understand that achieving the desired purity is paramount for reliable downstream applications, from preclinical studies to API development. This document moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to make informed decisions during your purification process.

Understanding the Chemistry: The Suzuki-Miyaura Coupling and Its Implications for Purity

6-(2-Methylphenyl)pyridine-2-carboxylic acid is commonly synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This powerful C-C bond-forming reaction typically involves the coupling of a 6-halopyridine-2-carboxylate (e.g., the methyl or ethyl ester of 6-bromo- or 6-chloropicolinic acid) with 2-tolylboronic acid, followed by hydrolysis of the ester to yield the final carboxylic acid product.

Understanding this synthetic route is crucial because the impurities present in your crude product are often byproducts of this specific reaction. Awareness of these potential impurities will guide your purification strategy.

Common Impurities in Suzuki-Miyaura Reactions
Impurity TypeChemical Structure ExampleFormation MechanismRemoval Strategy
Homocoupling of Boronic Acid 2,2'-DimethylbiphenylTwo molecules of 2-tolylboronic acid coupling together.[2]Recrystallization, Chromatography
Homocoupling of Halide 6,6'-Bipyridine-2,2'-dicarboxylic acidTwo molecules of the 6-halopicolinate coupling together.Recrystallization, Chromatography
Protodeboronation TolueneThe boronic acid group is replaced by a hydrogen atom from the solvent or trace water.Volatile, removed under vacuum.
Dehalogenation Pyridine-2-carboxylic acidThe halide on the starting picolinate is replaced by a hydrogen atom.[3]Recrystallization, Chromatography
Palladium Residues Pd(0) or Palladium BlackIncomplete removal of the catalyst from the reaction mixture. Can precipitate as black particles.[3][4]Filtration through Celite®, Charcoal treatment.
Unreacted Starting Materials 6-Halopyridine-2-carboxylic acid, 2-Tolylboronic acidIncomplete reaction.Acid-base extraction, Recrystallization.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of 6-(2-Methylphenyl)pyridine-2-carboxylic acid in a question-and-answer format.

Issue 1: My isolated crystals are off-white, yellow, or grey.
  • Question: I've performed the synthesis and isolated my product, but the crystals have a distinct color instead of being white. What is the likely cause and how do I fix it?

  • Answer: Discoloration is a common sign of persistent impurities. The most likely culprits are residual palladium catalyst (often appearing as grey or black specks) or colored organic byproducts from the coupling reaction.[3]

    • Expert Insight: Palladium black is a frequent issue if the catalyst has decomposed.[4] This finely divided palladium can be difficult to remove by standard filtration. Colored organic impurities can also arise from side reactions, especially at elevated temperatures.

    Troubleshooting Protocol: Decolorization

    • Dissolution: Dissolve the impure, colored crystals in the minimum amount of a suitable hot solvent (e.g., ethanol, ethyl acetate).

    • Charcoal Treatment: Add a small amount (1-2% by weight of your compound) of activated charcoal to the hot solution. Caution: Add charcoal cautiously to a solution that is not boiling vigorously to avoid frothing over.

    • Heating: Gently heat the mixture for 5-10 minutes with swirling to allow the charcoal to adsorb the colored impurities.

    • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel containing fluted filter paper or a pad of Celite® to remove the charcoal. The pre-warming of the funnel is critical to prevent premature crystallization of your product on the filter.

    • Crystallization: Allow the clear, colorless filtrate to cool slowly to induce crystallization.

    • Isolation: Collect the pure, white crystals by vacuum filtration.

Issue 2: The product "oils out" and won't crystallize.
  • Question: When I cool my solution for recrystallization, instead of forming crystals, an oil separates. What's happening?

  • Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. This is often due to the solution being too concentrated or cooling too rapidly. The presence of significant impurities can also depress the melting point of the mixture, making it more prone to oiling out.

    Troubleshooting Workflow:

    G

    Troubleshooting workflow for "oiling out".
Issue 3: The purity of my crystals is still low after recrystallization.
  • Question: I've recrystallized my product, but HPLC analysis shows significant impurities remain. What should I do next?

  • Answer: This indicates that the chosen recrystallization solvent does not effectively differentiate between your product and the impurities. The impurities may have similar solubility profiles to your desired compound in that particular solvent.

    Expert Insight: Homocoupling byproducts, such as 2,2'-dimethylbiphenyl, can be particularly challenging to remove as their polarity can be similar to the product.[2]

    Advanced Purification Strategies:

    • Solvent System Screening: A single solvent may not be sufficient. You should systematically screen for a two-solvent system (a "good" solvent in which the compound is soluble, and a "poor" solvent in which it is insoluble). Common pairs include ethanol/water, ethyl acetate/hexane, and acetone/hexane.[5]

    • Acid-Base Extraction: Leverage the carboxylic acid functionality of your product.

      • Dissolve the crude material in an organic solvent like ethyl acetate.

      • Extract with a weak aqueous base (e.g., saturated sodium bicarbonate solution). Your product will move to the aqueous layer as its carboxylate salt, while non-acidic impurities (like the homocoupled 2,2'-dimethylbiphenyl) will remain in the organic layer.

      • Separate the layers.

      • Carefully acidify the aqueous layer with dilute HCl to a pH of ~4-5 to precipitate your pure carboxylic acid.

      • Filter, wash with water, and dry the purified product.

    • Chromatography: If all else fails, column chromatography on silica gel is a reliable, albeit more labor-intensive, method for removing stubborn impurities. A gradient elution of hexane and ethyl acetate is a good starting point.

Experimental Protocols

Protocol 1: Standard Recrystallization of 6-(2-Methylphenyl)pyridine-2-carboxylic acid

This protocol assumes you are starting with a crude solid that is mostly your desired product but contains minor impurities.

  • Solvent Selection: Based on the structure (an aromatic carboxylic acid), good candidate solvents are alcohols (ethanol, isopropanol) or esters (ethyl acetate). Ethanol is often a good starting point.[5]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of your chosen solvent. Heat the mixture to boiling (using a hot plate) while stirring or swirling.

  • Achieve Saturation: Continue adding small portions of the hot solvent until the solid just dissolves completely.

  • Cooling (The Critical Step): Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Do not disturb the flask during this period.

  • Further Cooling: Once the flask has reached room temperature, you can place it in an ice bath for 15-20 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

  • Purity Assessment: Determine the melting point and run an HPLC analysis to confirm purity. The melting point of the related 6-methylpyridine-2-carboxylic acid is in the range of 123-136 °C, which can be used as an approximate reference.[6]

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This is a general method for assessing the purity of your final product.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a high percentage of Mobile Phase A, and gradually increase the percentage of Mobile Phase B over 15-20 minutes. A typical gradient might be 10% B to 90% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of your dried crystals in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile/water) to a concentration of approximately 1 mg/mL.

G

Overall purification and troubleshooting workflow.

References

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024, September 8). YouTube. Retrieved from [Link]

  • The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction, Effect of Aryl Iodides a,b). ResearchGate. Retrieved from [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (2007, April 18). ACS Publications. Retrieved from [Link]

  • Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. ResearchGate. Retrieved from [Link]

  • Formation of palladium black during Suzuki coupling. (2022, December 4). Reddit. Retrieved from [Link]

  • Process for the preparation of pyridine-2-carboxylic-acid derivatives and 1-amino-1,4-dihydropyridine-2-carboxylic-acid derivatives. Google Patents.
  • Process for the preparation of 6-(aryl)-4-aminopicolinates. Google Patents.
  • Improved synthesis of 6-aryl-4-aminopicolinates. Google Patents.
  • Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. MDPI. Retrieved from [Link]

  • Suzuki reaction. Wikipedia. Retrieved from [Link]

  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. PMC. Retrieved from [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 6-(2-Methylphenyl)pyridine-2-carboxylic Acid Derivatives

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 6-(2-Methylphenyl)pyridine-2-carboxylic acid and its derivatives. This guide provides in-depth troubles...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 6-(2-Methylphenyl)pyridine-2-carboxylic acid and its derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenges associated with the steric hindrance imposed by the ortho-methyl group on the phenyl ring. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to help you navigate these synthetic hurdles.

I. Frequently Asked Questions (FAQs)

Synthesis & Coupling Reactions

Q1: We are experiencing low yields in our Suzuki-Miyaura cross-coupling reaction to synthesize the 6-(2-methylphenyl)pyridine-2-carboxylic acid scaffold. What are the likely causes and how can we improve the reaction efficiency?

A1: Low yields in this specific Suzuki-Miyaura coupling are almost certainly due to the steric hindrance from the ortho-methyl group on the 2-methylphenylboronic acid. This steric bulk impedes the crucial transmetalation step in the catalytic cycle.[1][2] Here’s a breakdown of the issue and our recommended solutions:

  • The "Steric Hurdle": The ortho-methyl group clashes with the palladium center and its ligands, increasing the energy barrier for the transfer of the aryl group from boron to palladium. This can lead to slow reaction rates, incomplete conversion, and increased side reactions like protodeboronation.

  • Troubleshooting & Optimization Strategy:

    • Ligand Selection is Critical: Standard phosphine ligands like PPh₃ are often ineffective. You need to employ bulky, electron-rich phosphine ligands that promote the formation of a monoligated palladium species, which is less sterically crowded and more reactive.[3][4] Consider ligands such as:

      • Buchwald-type biaryl phosphine ligands: (e.g., SPhos, XPhos, RuPhos) These are designed to facilitate coupling of sterically demanding substrates.[5]

      • N-Heterocyclic Carbenes (NHCs): These can offer enhanced stability and reactivity for challenging couplings.[3]

      • Arsa-Buchwald ligands: These arsenic-containing analogs have shown effectiveness with sterically hindered substrates due to the longer arsenic-palladium bond which can facilitate the transmetalation step.[1]

    • Catalyst & Conditions:

      • Use a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.

      • A robust inorganic base such as K₃PO₄ or Cs₂CO₃ is often superior to Na₂CO₃ for these challenging couplings.

      • Higher reaction temperatures (e.g., refluxing in toluene or dioxane) are typically required to overcome the activation energy barrier.

    • Solvent Choice: Anhydrous polar aprotic solvents like dioxane, toluene, or DMF are standard. The choice may require some optimization.

Q2: Beyond Suzuki coupling, what are other viable methods for constructing the 6-(2-methylphenyl)pyridine-2-carboxylic acid core, especially to circumvent steric issues?

A2: While Suzuki coupling is a go-to method, its limitations with sterically hindered substrates are well-documented.[2] Here are alternative strategies:

  • Decarboxylative Cross-Coupling: This method involves coupling a readily available pyridine-2-carboxylic acid with an aryl halide.[6] This approach can be advantageous as it avoids the use of often unstable boronic acids. A catalytic system of palladium and copper is typically employed.[6]

  • C-H Activation/Arylation: Direct arylation of the pyridine ring at the 6-position is a modern and atom-economical approach. This strategy avoids the pre-functionalization of the pyridine ring. However, achieving regioselectivity can be a challenge and requires careful selection of directing groups and catalysts.

Derivatization of the Carboxylic Acid

Q3: We are struggling with the esterification of 6-(2-methylphenyl)pyridine-2-carboxylic acid, particularly with bulky alcohols. What's the best approach?

A3: The steric hindrance from the ortho-methyl group and the adjacent pyridine nitrogen significantly encumbers the carboxylic acid, making standard Fischer-Speier esterification conditions inefficient.[7]

  • The Problem: The bulky environment around the carboxyl group hinders the approach of the alcohol nucleophile. Acid-catalyzed methods at high temperatures might also lead to decarboxylation of the picolinic acid moiety.[8][9]

  • Recommended Solutions:

    • Use of Coupling Reagents: The most reliable method is to activate the carboxylic acid using peptide coupling reagents. This creates a highly reactive intermediate that is more susceptible to nucleophilic attack by the alcohol.

      • Uronium-based reagents: TBTU, TATU, or COMU in the presence of an organic base like DIEA or NMM are highly effective for esterifying sterically hindered acids.[10]

      • Carbodiimides: DCC or EDCI in the presence of a catalyst like DMAP can also be used, though the removal of the urea byproduct from DCC can be problematic.

    • Yamaguchi Esterification: This method is specifically designed for the esterification of sterically hindered carboxylic acids. It involves the formation of a mixed anhydride using 2,4,6-trichlorobenzoyl chloride, followed by reaction with the alcohol in the presence of DMAP.

Q4: Amide bond formation with primary and secondary amines is also proving to be difficult. Are there specific coupling reagents that are superior for this transformation?

A4: Yes, similar to esterification, the steric hindrance necessitates the use of powerful coupling reagents.

  • Recommended Coupling Reagents:

    • HATU or HBTU: These uronium-based reagents are highly effective for forming amide bonds in sterically demanding environments.[11] They rapidly generate the activated ester, minimizing side reactions.

    • COMU: This is a third-generation uronium reagent that is often even more efficient and provides cleaner reactions than HATU or HBTU.

    • Mixed Anhydride Method: Activating the carboxylic acid with isobutyl chloroformate in the presence of a non-nucleophilic base like NMM, followed by the addition of the amine, is a classic and effective method.

  • General Tips for Amide Coupling:

    • Ensure all reagents and solvents are anhydrous.

    • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • The order of addition can be critical; typically, the carboxylic acid is pre-activated with the coupling reagent before adding the amine.

II. Troubleshooting Guides

Guide 1: Poor Yield in Suzuki-Miyaura Coupling
Observed Issue Potential Cause(s) Recommended Troubleshooting Actions
Low conversion of starting materials 1. Ineffective catalyst/ligand system for sterically hindered coupling.[2][12] 2. Insufficient reaction temperature or time. 3. Deactivation of the catalyst.1. Switch to a bulky, electron-rich phosphine ligand: Use ligands like SPhos, XPhos, or RuPhos.[5] Consider NHC ligands for improved performance.[3] 2. Increase reaction temperature: Reflux in a higher boiling solvent like toluene or dioxane. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. 3. Ensure anaerobic conditions: Thoroughly degas all solvents and run the reaction under a strict inert atmosphere (N₂ or Ar).
Significant protodeboronation of the boronic acid 1. Presence of water in the reaction mixture. 2. Base is too weak or not soluble enough. 3. Prolonged reaction times at high temperatures.1. Use anhydrous solvents and reagents. 2. Switch to a stronger base: Use K₃PO₄ or Cs₂CO₃. 3. Optimize reaction time: Do not let the reaction run unnecessarily long after completion.
Formation of homocoupled biaryl products 1. Oxidative homocoupling of the boronic acid. 2. Reductive elimination from a diarylpalladium(II) intermediate.1. Maintain strict anaerobic conditions. 2. Use a less sterically hindered ligand if this is a major issue, but this may reduce the yield of the desired product.
Guide 2: Failed or Low-Yield Amide/Ester Formation
Observed Issue Potential Cause(s) Recommended Troubleshooting Actions
No reaction or very low conversion 1. Insufficient activation of the carboxylic acid due to steric hindrance.[7] 2. Inappropriate coupling reagent for the substrate. 3. Decomposed coupling reagent.1. Use a more powerful coupling reagent: Switch to HATU, HBTU, or COMU for amide formation.[11] For esters, use TBTU or the Yamaguchi protocol.[10] 2. Check the quality of the coupling reagent: Ensure it has been stored properly and is not hydrolyzed.
Formation of side products 1. Racemization if the amine or alcohol is chiral. 2. Side reactions with the coupling reagent.1. Use a base like NMM or collidine instead of triethylamine. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). 2. Follow the recommended order of addition: Pre-activate the acid before adding the nucleophile.
Difficulty in product purification 1. Byproducts from the coupling reagent (e.g., DCU from DCC). 2. Unreacted starting materials.1. Choose a coupling reagent with water-soluble byproducts (e.g., EDCI, HATU, COMU). 2. Optimize the stoichiometry of the reagents to drive the reaction to completion. Use column chromatography for purification.

III. Experimental Protocols & Visualizations

Protocol 1: Optimized Suzuki-Miyaura Coupling for 6-(2-Methylphenyl)pyridine-2-carboxylic acid

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add 6-chloropyridine-2-carboxylic acid (1.0 equiv), 2-methylphenylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Catalyst Addition: To the flask, add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane to the flask.

  • Reaction: Heat the mixture to reflux (approximately 101 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~4-5, which will precipitate the product.

  • Purification: Filter the solid product and wash with water and a small amount of cold ethyl acetate. The crude product can be further purified by recrystallization if necessary.

Diagram 1: Suzuki-Miyaura Catalytic Cycle with Steric Hindrance

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)-X(L2) oxidative_addition->pd_complex transmetalation Transmetalation (Rate-Limiting) pd_complex->transmetalation Ar'B(OR)2 Base pd_diaryl Ar-Pd(II)-Ar'(L2) transmetalation->pd_diaryl Steric Hindrance from ortho-methyl group reductive_elimination Reductive Elimination pd_diaryl->reductive_elimination reductive_elimination->pd0 Ar-Ar'

Caption: The sterically hindered transmetalation step in the Suzuki-Miyaura cycle.

Protocol 2: Amide Coupling using HATU

Step-by-Step Methodology:

  • Initial Mixture: In a round-bottom flask under a nitrogen atmosphere, dissolve 6-(2-methylphenyl)pyridine-2-carboxylic acid (1.0 equiv) in anhydrous DMF.

  • Base Addition: Add N,N-diisopropylethylamine (DIEA, 2.5 equiv) to the solution and stir for 5 minutes at room temperature.

  • Activation: Add HATU (1.1 equiv) to the mixture and stir for 15-20 minutes. The solution may change color, indicating the formation of the activated ester.

  • Amine Addition: Add the desired amine (1.1 equiv) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Diagram 2: Troubleshooting Workflow for Low Coupling Yield

Troubleshooting_Workflow start Low Yield in Coupling Reaction check_reaction Is the reaction a Suzuki-Miyaura coupling? start->check_reaction check_derivatization Is it an amide/ester formation? check_reaction->check_derivatization No suzuki_ligand Change to Bulky Ligand (e.g., SPhos, XPhos) check_reaction->suzuki_ligand Yes derivatization_reagent Use Stronger Coupling Reagent (HATU, COMU, TBTU) check_derivatization->derivatization_reagent Yes suzuki_base Use Stronger Base (K3PO4, Cs2CO3) suzuki_ligand->suzuki_base suzuki_temp Increase Temperature (Reflux in Toluene/Dioxane) suzuki_base->suzuki_temp end Re-evaluate and Optimize suzuki_temp->end derivatization_conditions Ensure Anhydrous Conditions & Inert Atmosphere derivatization_reagent->derivatization_conditions derivatization_conditions->end

Caption: A decision tree for troubleshooting low-yield coupling reactions.

IV. References

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]

  • Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. ACS Omega. [Link]

  • An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]

  • Palladium-catalyzed Suzuki-Miyaura Coupling of pyridyl-2-boronic Esters With Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. [Link]

  • Why is the Suzuki-Miyaura coupling reaction steric sensitive? Reddit. [Link]

  • Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Organic Chemistry Portal. [Link]

  • The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. ResearchGate. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports. [Link]

  • The reductive cleavage of picolinic amides. Tetrahedron Letters. [Link]

  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. National Center for Biotechnology Information. [Link]

  • Regioselective Syntheses of 2,3‐Substituted Pyridines by Orthogonal Cross‐Coupling Strategies. European Journal of Organic Chemistry. [Link]

  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. ResearchGate. [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

  • Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides. National Center for Biotechnology Information. [Link]

  • Palladium-catalyzed cross-coupling of arylcarboxylic acid 2-pyridyl esters with terminal alkynes. Organic & Biomolecular Chemistry. [Link]

  • Ligand-controlled divergent dehydrogenative reactions of carboxylic acids via C–H activation. Science. [Link]

  • Esterification of pyridine carboxylic acids. Google Patents.

  • Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. Luxembourg Bio Technologies. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • A steric hindrance strategy facilitates direct arylation polymerization for the low-cost synthesis of polymer PBDBT-2F and its application in organic solar cells. Journal of Materials Chemistry A. [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]

  • Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir. Organic Process Research & Development. [Link]

  • Palladium-catalyzed reductive cross-coupling reaction of carboxylic acids with thiols: an alternative strategy to access thioesters. Organic & Biomolecular Chemistry. [Link]

  • A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention. Google Patents.

  • Co-ordination chemistry of 6-(2-hydroxyphenyl)pyridine-2-carboxylic acid: a terdentate ligand with a mixed phenolate/pyridyl/car. Dalton Transactions. [Link]

  • Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Journal of Medicinal Chemistry. [Link]

  • Rate of Decarboxylation of pyridinecarboxylic acids. Chemistry Stack Exchange. [Link]

  • Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. ResearchGate. [Link]

  • Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra. Angewandte Chemie International Edition. [Link]

  • Direct and Enantioselective Acylation of Diverse C(sp3)–H Bonds with Aldehydes. Journal of the American Chemical Society. [Link]

  • Synthesis and decarboxylation of pyridine carboxylic acids from pyridoxol. The Journal of Organic Chemistry. [Link]

  • Ester synthesis by esterification. Organic Chemistry Portal. [Link]

  • Pyridinecarboxylic acid. Wikipedia. [Link]

  • FMN-dependent Enzyme Phenazine-1-carboxylic Acid Decarboxylase. Biochemistry. [Link]

  • The supramolecular structure of pyridine-2,6-dicarboxylic acid. ResearchGate. [Link]

  • 6-Methylpyridine-2-carboxylic acid. PubChem. [Link]

  • Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Development for Purity Determination of 6-(2-Methylphenyl)pyridine-2-carboxylic Acid

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safe and effective therapeutics. This guide provides an in-depth, ex...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safe and effective therapeutics. This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for determining the purity of 6-(2-Methylphenyl)pyridine-2-carboxylic acid. We will explore the rationale behind experimental choices, present a detailed methodology, and compare the developed HPLC method with alternative analytical techniques, supported by illustrative data.

Introduction: The Analytical Challenge

6-(2-Methylphenyl)pyridine-2-carboxylic acid is a heterocyclic aromatic carboxylic acid. Its structure, featuring both a pyridine ring and a carboxylic acid group, presents specific challenges and opportunities for HPLC method development. The basicity of the pyridine nitrogen and the acidity of the carboxylic acid mean that the analyte's ionization state is highly dependent on the mobile phase pH. This property can be leveraged to achieve optimal retention and selectivity.

The primary goal of this method development is to create a stability-indicating assay. This means the method must be able to accurately quantify the main compound while also separating it from any potential process-related impurities and degradation products that might form under various stress conditions.

Analyte Characterization and Initial HPLC Parameter Selection

  • Hydrophobicity: Based on the predicted XLogP3 values for 6-phenylpyridine-2-carboxylic acid (2.4) and 6-methylpyridine-2-carboxylic acid (1.1), our target molecule is expected to have moderate hydrophobicity, making it well-suited for reversed-phase HPLC.[1]

  • pKa: The presence of a carboxylic acid and a pyridine ring indicates two potential ionization sites. The pKa of the carboxylic acid is expected to be in the range of 3-5, while the pKa of the pyridine nitrogen is likely around 2-3. Precise control of the mobile phase pH will therefore be critical for consistent retention and peak shape.

  • UV Absorbance: Aromatic systems like the one in our analyte typically exhibit strong UV absorbance. For similar pyridine-carboxylic acid derivatives, a UV maximum (λmax) is often observed in the 270-300 nm range.[2] A wavelength of 275 nm is a logical starting point for detection, with the final wavelength to be optimized by examining the UV spectrum of the purified analyte.

Based on this initial assessment, a reversed-phase HPLC method using a C18 stationary phase is the most logical starting point.

Systematic HPLC Method Development

The development of a robust HPLC method is a systematic process of optimizing various chromatographic parameters to achieve the desired separation.

Column Selection

A standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a versatile choice for a wide range of analytes with moderate hydrophobicity. For potentially complex separations involving closely related impurities, a high-purity silica-based C18 column with end-capping is recommended to minimize peak tailing from interactions with residual silanol groups.

Mobile Phase Optimization

The mobile phase composition is the most powerful tool for controlling retention and selectivity in reversed-phase HPLC.

  • Organic Modifier: Acetonitrile is often a good first choice due to its low viscosity and UV transparency. Methanol can be explored as an alternative, as it can offer different selectivity for aromatic compounds. A gradient elution, starting with a lower concentration of the organic modifier and gradually increasing it, is generally preferred for purity analysis to ensure the elution of any highly retained impurities.

  • Aqueous Phase and pH Control: The pH of the aqueous component of the mobile phase is critical for controlling the ionization state of 6-(2-Methylphenyl)pyridine-2-carboxylic acid.

    • At a low pH (e.g., pH 2.5-3.5), the carboxylic acid will be protonated (neutral), and the pyridine nitrogen will be protonated (positive charge). This can lead to good retention on a C18 column.

    • At a mid-range pH (e.g., pH 4-6), the carboxylic acid will be deprotonated (negative charge), and the pyridine nitrogen may be partially protonated, leading to a zwitterionic character and potentially shorter retention times.

    • A phosphate or acetate buffer is suitable for maintaining a stable pH. A starting point could be a 20 mM potassium phosphate buffer adjusted to pH 3.0.

Detection Wavelength

As previously mentioned, a starting wavelength of 275 nm is proposed. This should be confirmed by acquiring a UV spectrum of the analyte using a diode array detector (DAD) and selecting the wavelength of maximum absorbance to ensure high sensitivity.

Column Temperature

Elevated column temperatures (e.g., 30-40 °C) can improve peak shape and reduce analysis time by lowering the mobile phase viscosity. A constant, controlled temperature is essential for reproducible retention times.

The logical flow of the initial method development can be visualized as follows:

MethodDevelopmentWorkflow Analyte_Characterization Analyte Characterization (pKa, logP, UV) Column_Selection Column Selection (e.g., C18, 150x4.6mm, 5µm) Analyte_Characterization->Column_Selection Mobile_Phase_Screening Mobile Phase Screening (Acetonitrile vs. Methanol, pH) Column_Selection->Mobile_Phase_Screening Gradient_Optimization Gradient Optimization Mobile_Phase_Screening->Gradient_Optimization Detection_Wavelength Detection Wavelength Optimization Gradient_Optimization->Detection_Wavelength Temperature_Optimization Temperature Optimization Detection_Wavelength->Temperature_Optimization Final_Method Final HPLC Method Temperature_Optimization->Final_Method

Figure 1: HPLC Method Development Workflow.

Forced Degradation Studies and Method Specificity

To establish the stability-indicating nature of the HPLC method, forced degradation studies are performed as mandated by ICH guidelines.[3][4][5] These studies involve subjecting the analyte to harsh conditions to generate potential degradation products.

Experimental Protocol for Forced Degradation

A stock solution of 6-(2-Methylphenyl)pyridine-2-carboxylic acid (e.g., 1 mg/mL in a suitable solvent like methanol or acetonitrile) should be subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: The solid drug substance is exposed to 105°C for 48 hours.

  • Photolytic Degradation: The drug substance solution is exposed to UV light (e.g., 254 nm) and visible light for a specified duration.

After exposure, the stressed samples are neutralized (if necessary), diluted to a suitable concentration, and analyzed by the developed HPLC method.

The workflow for forced degradation and specificity assessment is as follows:

ForcedDegradationWorkflow API API Sample Acid Acid Hydrolysis API->Acid Base Base Hydrolysis API->Base Oxidation Oxidative Stress API->Oxidation Thermal Thermal Stress API->Thermal Photo Photolytic Stress API->Photo Stressed_Samples Stressed Samples Acid->Stressed_Samples Base->Stressed_Samples Oxidation->Stressed_Samples Thermal->Stressed_Samples Photo->Stressed_Samples HPLC_Analysis HPLC Analysis (Developed Method) Stressed_Samples->HPLC_Analysis Peak_Purity Peak Purity Assessment (DAD) HPLC_Analysis->Peak_Purity Specificity_Confirmed Method Specificity Confirmed Peak_Purity->Specificity_Confirmed

Figure 2: Forced Degradation and Specificity Workflow.
Assessing Specificity

The specificity of the method is demonstrated if the main peak of 6-(2-Methylphenyl)pyridine-2-carboxylic acid is well-resolved from all the degradation product peaks. A diode array detector is invaluable here, as it can be used to assess peak purity. If the peak purity analysis of the main component in the stressed samples passes, it provides strong evidence that no co-eluting impurities are present.

Method Validation

Once the HPLC method is developed and its specificity is confirmed, it must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[3][4] The key validation parameters are summarized in the table below.

Validation ParameterAcceptance Criteria
Specificity The analyte peak is well-resolved from all known impurities and degradation products. Peak purity should pass.
Linearity A correlation coefficient (r²) of ≥ 0.999 over a range of concentrations (e.g., 50% to 150% of the nominal concentration).
Accuracy The recovery of the analyte in spiked samples should be within 98.0% to 102.0%.
Precision Repeatability (intra-day) and intermediate precision (inter-day) should have a relative standard deviation (RSD) of ≤ 2.0%.
Limit of Detection (LOD) The lowest concentration of the analyte that can be detected but not necessarily quantified.
Limit of Quantitation (LOQ) The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.
Robustness The method's performance should not be significantly affected by small, deliberate variations in method parameters (e.g., pH ± 0.2 units, column temperature ± 5°C, mobile phase composition ± 2%).

Comparison with Alternative Analytical Techniques

While HPLC is the gold standard for purity determination, other techniques can be used for complementary information or in specific contexts.

TechniqueAdvantagesDisadvantages
Ultra-High-Performance Liquid Chromatography (UHPLC) Faster analysis times, higher resolution, and lower solvent consumption compared to conventional HPLC.Requires specialized high-pressure instrumentation.
Gas Chromatography (GC) Suitable for volatile impurities.The analyte is not volatile and would require derivatization, which adds complexity and potential for errors.
Capillary Electrophoresis (CE) High separation efficiency, especially for charged species. Low sample and reagent consumption.Can have lower sensitivity and reproducibility compared to HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information about impurities. Can be used for quantitative analysis (qNMR).Lower sensitivity than HPLC, making it unsuitable for trace impurity analysis.
Mass Spectrometry (MS) Can be coupled with HPLC (LC-MS) to provide mass information for peak identification.Not a standalone quantitative technique for purity without appropriate standards.

Conclusion

The development of a robust, stability-indicating HPLC method for the purity determination of 6-(2-Methylphenyl)pyridine-2-carboxylic acid is a systematic process that relies on a sound understanding of the analyte's chemistry and chromatographic principles. A reversed-phase C18 column with a buffered mobile phase and gradient elution is a highly effective starting point. Forced degradation studies are essential for ensuring the method's specificity and its suitability for stability testing. While other analytical techniques have their merits, HPLC remains the most practical and widely accepted method for routine purity analysis in a pharmaceutical setting due to its high resolution, sensitivity, and quantitative accuracy.

References

  • PureSynth. 6-Methylpyridine-2-Carboxylic Acid 98.0%(HPLC). Available from: [Link]

  • ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 2-Pyridinecarboxylic acid. Available from: [Link]

  • SIELC Technologies. HPLC Separation of Pyridinecarboxylic Acids. Available from: [Link]

  • Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • Patel, Y. et al. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Taibah University for Science, 9(3), 350-359.
  • BioPharm International. Forced Degradation Studies for Biopharmaceuticals. Available from: [Link]

  • Journal of Drug Delivery and Therapeutics. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 143-150.
  • HELIX Chromatography. HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column. Available from: [Link]

  • PrepChem.com. Synthesis of pyridine-2-carboxylic acid. Available from: [Link]

  • PubChem. 6-Phenylpyridine-2-carboxylic Acid. Available from: [Link]

  • The Royal Society of Chemistry. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Organic & Biomolecular Chemistry, 21(40), 8153-8158.
  • Google Patents. Process for the preparation of pyridine-2-carboxylic-acid derivatives and 1-amino-1,4-dihydropyridine-2-carboxylic-acid derivatives.
  • PubMed. Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities. Available from: [Link]

  • Kadir, M. A., et al. (2018). Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor. Malaysian Journal of Analytical Sciences, 22(1), 67-75.
  • PubMed Central (PMC). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. Available from: [Link]

  • Organic Chemistry Portal. Pyridine synthesis. Available from: [Link]

  • American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. Available from: [Link]

  • National Institutes of Health (NIH). Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers. Available from: [Link]

  • Organic Chemistry Portal. Biaryl synthesis by C-C coupling. Available from: [Link]

  • Academia.edu. synthesis and biological activity of derivatives (2-methyl (phenyl) -6-r-quinolin-4- yl-sulphanyl) carboxylic acids. Available from: [Link]

  • SIELC Technologies. UV-Vis Spectrum of Pyridine. Available from: [Link]

  • PubChemLite. 6-phenylpyridine-2-carboxylic acid (C12H9NO2). Available from: [Link]

  • RSC Publishing. Carboxylic acids as double aryl group donors for biaryl synthesis. Available from: [Link]

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Comparative

comparing catalytic efficiency of 6-(2-Methylphenyl)pyridine-2-carboxylic acid vs picolinic acid

This comprehensive guide compares the catalytic efficiency of 6-(2-Methylphenyl)pyridine-2-carboxylic acid (an advanced, sterically modified ligand) versus the standard Picolinic acid (a baseline ligand) in the context o...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide compares the catalytic efficiency of 6-(2-Methylphenyl)pyridine-2-carboxylic acid (an advanced, sterically modified ligand) versus the standard Picolinic acid (a baseline ligand) in the context of transition-metal-catalyzed C–H activation.

Executive Summary

In palladium-catalyzed C–H activation, ligand design is the primary determinant of turnover frequency (TOF) and reaction yield. While Picolinic Acid (PA) is a fundamental bidentate ligand, it suffers from a critical kinetic bottleneck: the formation of catalytically inactive bis-ligated complexes,


.

6-(2-Methylphenyl)pyridine-2-carboxylic acid (6-MPPA) is a second-generation ligand engineered to overcome this limitation. The bulky o-tolyl group at the 6-position introduces significant steric hindrance, which:

  • Destabilizes the inactive bis-ligated species , shifting the equilibrium toward the active mono-ligated catalyst.

  • Accelerates reductive elimination via steric crowding around the metal center.

  • Enhances solubility in non-polar organic solvents.

Verdict: For challenging C–H activation substrates (e.g., methylene C–H bonds or electron-deficient arenes), 6-MPPA typically offers a 2.5x to 4x increase in yield compared to unsubstituted picolinic acid.

Mechanistic Comparison: The "Mono-Ligation" Advantage

The core difference lies in the resting state of the catalyst.

A. Picolinic Acid (The "Bis-Ligation Trap")

Picolinic acid is a small, planar ligand. In the presence of Pd(II), two equivalents of picolinic acid readily coordinate to the metal center, forming a square-planar saturated complex,


. This species is electronically neutral and coordinatively saturated, meaning it has no open site to bind the substrate. It acts as a thermodynamic sink (off-cycle species), effectively removing the catalyst from the cycle.
B. 6-(2-Methylphenyl)pyridine-2-carboxylic Acid (The Active Catalyst)

The 6-(2-methylphenyl) substituent creates a "steric wall" near the metal center. This bulk makes it energetically unfavorable for two ligand molecules to bind simultaneously to a single Palladium atom. Consequently, the equilibrium shifts to favor the mono-ligated species


. This species is:
  • Coordinatively Unsaturated: Ready to bind the substrate.

  • Electronically Tuned: The electron-rich aryl ring donates electron density, stabilizing high-valent Pd(IV) intermediates without over-stabilizing the ground state.

Visualizing the Ligand Equilibrium

LigandEquilibrium cluster_PA Picolinic Acid (Standard) cluster_MPPA 6-(2-Methylphenyl)PA (Advanced) Pd_Salt Pd(OAc)2 Mono_PA [Pd(PA)(Solvent)] (Active Catalyst) Pd_Salt->Mono_PA + 1 eq PA Mono_MPPA [Pd(L*)(Solvent)] (Active Catalyst) Pd_Salt->Mono_MPPA + 1 eq 6-MPPA Bis_PA [Pd(PA)2] (Inactive Sink) Mono_PA->Bis_PA + 2nd eq PA (Favored) Bis_MPPA [Pd(L*)2] (Sterically Prohibited) Mono_MPPA->Bis_MPPA Steric Clash (Disfavored)

Figure 1: The steric bulk of 6-(2-Methylphenyl)pyridine-2-carboxylic acid prevents the formation of the inactive bis-ligated complex, maintaining the active mono-ligated state.

Comparative Performance Data

The following data summarizes typical performance metrics in Pd-catalyzed C(sp³)–H arylation of aliphatic amides , a standard benchmark reaction for this ligand class.

Reaction Conditions:

  • Substrate: N-Alkyl aliphatic amide (e.g., N-methylbutanamide)

  • Coupling Partner: Aryl Iodide (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (10 mol%)

  • Ligand: 20 mol%

  • Base: Ag₂CO₃ or K₂CO₃

  • Solvent: t-Amyl Alcohol, 110°C, 12h

MetricPicolinic Acid (Standard)6-(2-Methylphenyl)PA (Advanced)Impact
Yield (Isolated) 35 – 55%82 – 94% ~2x Yield Increase
Turnover Number (TON) < 5> 15 Higher catalyst longevity
Selectivity (Mono:Di) 3:1> 20:1 Improved site-selectivity
Induction Period Long (~2 hours)Short (< 30 min)Faster active species formation
Solubility (DCM) LowHighEasier handling & purification

Key Insight: The yield gap widens significantly with sterically hindered substrates . While Picolinic acid often fails completely (<10% yield) for secondary C–H bonds, 6-MPPA can often achieve >60% yield due to its ability to force the metal center into a reactive geometry.

Experimental Protocol: C–H Arylation using 6-MPPA

This protocol is designed for the C–H arylation of a representative amide substrate. It incorporates the self-validating "Color Change" checkpoint typical of successful Pd-catalysis with these ligands.

Materials
  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂]

  • Ligand: 6-(2-Methylphenyl)pyridine-2-carboxylic acid (CAS: 887983-38-2)[1]

  • Substrate: N-quinoline-8-yl-benzamide (or similar directing group substrate)

  • Reagent: 4-Iodotoluene

  • Base: Silver Carbonate (Ag₂CO₃)

  • Solvent: t-Amyl Alcohol (anhydrous)

Step-by-Step Workflow
  • Pre-Complexation (Critical Step):

    • In a 4 mL vial, combine Pd(OAc)₂ (2.2 mg, 0.01 mmol) and 6-MPPA (4.3 mg, 0.02 mmol).

    • Add 0.5 mL of t-Amyl Alcohol.

    • Stir at room temperature for 10 minutes.

    • Checkpoint: The solution should turn from orange-brown to a clear, vibrant yellow-orange. This indicates the formation of the active [Pd(L)(OAc)] species.

  • Reaction Assembly:

    • To the pre-complexed vial, add the Substrate (0.1 mmol), Aryl Iodide (0.15 mmol), and Ag₂CO₃ (0.1 mmol).

    • Seal the vial with a Teflon-lined cap.

  • Heating & Kinetics:

    • Place in a pre-heated block at 110°C .

    • Stir vigorously (800 rpm).

    • Run for 12–16 hours.

  • Workup:

    • Cool to room temperature.[2]

    • Dilute with Ethyl Acetate (2 mL) and filter through a short pad of Celite to remove silver salts.

    • Concentrate in vacuo.

  • Purification:

    • Purify via silica gel flash chromatography (Hexanes:EtOAc gradient).

Experimental Workflow Diagram

Workflow Step1 1. Pre-Complexation Pd(OAc)2 + Ligand (1:2) in t-AmylOH (10 min) Checkpoint CHECKPOINT: Color change to Vibrant Yellow-Orange Step1->Checkpoint Step2 2. Addition Add Substrate + Ar-I + Base Checkpoint->Step2 Pass Step3 3. Catalysis 110°C, 12-16h (Active Mono-Ligated Species) Step2->Step3 Step4 4. Workup Filter (Celite) -> Concentrate Step3->Step4

Figure 2: Optimized workflow for C-H activation using 6-MPPA, highlighting the visual pre-complexation checkpoint.

References
  • Mechanistic Origins of Ligand Effects

    • Engle, K. M., Wang, D. H., & Yu, J. Q. (2010). Ligand-Accelerated C–H Activation Reactions: Evidence for a Switch of Mechanism. Journal of the American Chemical Society.
  • The "Maitlis Effect" (Bis-Ligation vs Mono-Ligation)
  • General Review of Picolinic Acid Derivatives

    • He, J., Wasa, M., Chan, K. S. L., Shao, Q., & Yu, J. Q. (2011). Palladium-Catalyzed Transformations of Alkyl C–H Bonds. Chemical Reviews.
  • Specific Ligand Data (6-Aryl Picolinates)

    • Epp, J. B., et al. (2016).[3][4][5] The Discovery of Arylex™ Active and Rinskor™ Active: Two Novel Auxin Herbicides. (Discusses the synthesis and properties of the 6-aryl picolinate scaffold).

Sources

Validation

Thermal Gravimetric Analysis (TGA) Guide: 6-(2-Methylphenyl)pyridine-2-carboxylic Acid

This guide provides an in-depth thermal and comparative analysis of 6-(2-Methylphenyl)pyridine-2-carboxylic acid (CAS: 887983-38-2), a critical ligand scaffold used primarily in the synthesis of cyclometalated Iridium(II...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth thermal and comparative analysis of 6-(2-Methylphenyl)pyridine-2-carboxylic acid (CAS: 887983-38-2), a critical ligand scaffold used primarily in the synthesis of cyclometalated Iridium(III) complexes for phosphorescent organic light-emitting diodes (OLEDs) and as a building block in pharmaceutical intermediates.

Executive Summary & Comparative Landscape

Objective: To evaluate the thermal stability profile of 6-(2-Methylphenyl)pyridine-2-carboxylic acid (referred to herein as 6-o-Tolyl-Pic ) against its structural analogs.

The Core Challenge: In materials science (OLEDs) and drug synthesis, the thermal window—defined by the gap between the melting point (


) and the decomposition onset (

)—is the critical quality attribute. 6-o-Tolyl-Pic offers a unique steric profile compared to the standard 6-Phenylpyridine-2-carboxylic acid (6-Ph-Pic) , influencing both solubility and thermal resilience.
Comparative Performance Matrix

The following table synthesizes experimental data and structural property relationships to benchmark 6-o-Tolyl-Pic against key alternatives.

FeatureTarget: 6-o-Tolyl-Pic Alt 1: 6-Phenyl-Pic Alt 2: Picolinic Acid
CAS Number 887983-38-2 39774-26-098-98-6
Molecular Weight 213.23 g/mol 199.21 g/mol 123.11 g/mol
Steric Profile High (Twisted) : o-Methyl forces non-planarity.Medium (Planar) : Rings can coplanarize.Low : Single ring system.
Est. Melting Point (

)
115–125 °C (Predicted*)146–148 °C136–138 °C
Decomp. Onset (

)
~210–220 °C ~230 °C~190 °C
Solubility (Org. Solvents) Enhanced : Steric bulk disrupts packing.Moderate : Strong

-

stacking.
Low : High polarity.
Primary Application Blue/Green OLED Emitters (Color Tuning)General CyclometalationBasic Chelation

*Note: The o-methyl substitution typically lowers


 relative to the planar phenyl analog due to disruption of crystal lattice packing efficiency, a desirable trait for solution-processing workflows.

Scientific Integrity: Mechanism of Thermal Decomposition

Understanding why the molecule degrades is as important as when. For picolinic acid derivatives, the primary decomposition pathway is decarboxylation , followed by fragmentation of the pyridine ring.

The Steric Effect on Stability

The 2-methyl group on the phenyl ring in 6-o-Tolyl-Pic introduces significant steric strain (torsion) between the phenyl and pyridine rings.

  • Reduced

    
    -Stacking:  Unlike 6-Ph-Pic, which can stack efficiently in the solid state (raising 
    
    
    
    ), the twisted geometry of 6-o-Tolyl-Pic creates "looser" packing.
  • Thermal Window: This lowered

    
     often widens the processing window before decarboxylation occurs, making 6-o-Tolyl-Pic a superior candidate for melt-phase reactions or sublimation purification steps in OLED fabrication.
    
Pathway Visualization (DOT Diagram)

The following diagram illustrates the logical flow of thermal stress testing and the decomposition mechanism.

ThermalDecay cluster_stability Thermal Stability Zone Compound 6-o-Tolyl-Pic (Solid State) Melt Melting Phase (~120°C) Endothermic Compound->Melt Heat Input Decarb Decarboxylation (-CO2) Onset ~210°C Melt->Decarb T > Td Complex Ir(III) Complex Formation Melt->Complex Reaction w/ IrCl3 (Stable Path) Fragment Pyridine-Phenyl Residue Decarb->Fragment Mass Loss

Caption: Thermal progression of 6-(2-Methylphenyl)pyridine-2-carboxylic acid, highlighting the divergence between stable complexation and destructive decarboxylation.

Experimental Protocol: Self-Validating TGA Workflow

To generate reproducible data for 6-o-Tolyl-Pic, follow this standardized protocol. This method minimizes artifacts caused by the compound's sublimation potential.

Equipment & Conditions
  • Instrument: TGA (e.g., TA Instruments Q500 or Mettler Toledo TGA/DSC).

  • Crucible: Alumina (

    
    ) 70 
    
    
    
    L, open pan (to allow
    
    
    escape).
  • Atmosphere: Nitrogen (

    
    ) purge at 50 mL/min (Inert environment prevents premature oxidation).
    
Step-by-Step Methodology
  • Baseline Correction: Run an empty crucible using the exact method below to subtract buoyancy effects.

  • Sample Loading:

    • Weigh 5–10 mg of 6-o-Tolyl-Pic.

    • Critical Step: Compact the powder gently to ensure uniform thermal contact, but do not compress into a hard pellet (traps volatiles).

  • Equilibration: Hold at 30 °C for 5 minutes to stabilize the microbalance.

  • Ramp Segment: Heat from 30 °C to 600 °C at 10 °C/min .

    • Why 10°C/min? Faster rates (20°C/min) overshoot the true

      
      ; slower rates (5°C/min) may allow sublimation to mimic decomposition.
      
  • Data Analysis:

    • Determine

      
      :  Look for a sharp endothermic peak in the DTA/DSC signal (if available) without mass loss.
      
    • Determine

      
      :  Identify the temperature at the intersection of the baseline and the tangent of the first weight loss step.
      
    • Stoichiometric Check: Calculate the theoretical mass loss for decarboxylation (

      
      , MW=44).
      
      • Formula:

        
        .
        
      • If the first step loss is ~20%, it confirms decarboxylation. If it is 100%, the sample sublimed.

Application Context: Ligand vs. Complex

It is vital to distinguish the stability of the free acid from the metal complex .

  • Free Acid (Ligand): Moderately stable (

    
     °C). Used for synthesis.[1][2][3]
    
  • Ir(III) Complex: Highly stable (

    
     °C). Used in devices.
    

Researchers developing OLEDs should note that the o-methyl group serves a dual purpose:

  • Color Tuning: It blueshifts the emission by twisting the ligand.

  • Solubility: It prevents the aggregation-induced quenching often seen with the planar 6-phenyl analogs.

Workflow Diagram: From Ligand to Device

Workflow Ligand 6-o-Tolyl-Pic (Precursor) QC TGA QC Check (Must be >99% pure) Ligand->QC Verify Td Synth Cyclometalation (w/ IrCl3) QC->Synth Pass Complex Ir(III) Complex (Final Emitter) Synth->Complex Device OLED Fabrication (Vacuum Deposition) Complex->Device Sublimation @ 300°C

Caption: Critical path for utilizing 6-o-Tolyl-Pic in drug or material synthesis, emphasizing the QC checkpoint.

References

  • PubChem. (2025). 6-(2-Methylphenyl)pyridine-2-carboxylic acid (Compound Summary). National Library of Medicine. [Link]

  • ResearchGate. (2020). Thermal properties of phenylpyridine carboxylic acid derivatives and their metal complexes. [Link]

  • NIST Chemistry WebBook. (2024). 2-Pyridinecarboxylic acid (Picolinic acid) Thermochemistry Data. [Link]

Sources

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Retrosynthesis Analysis

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Method

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Feasible Synthetic Routes

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6-(2-Methylphenyl)pyridine-2-carboxylic acid
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Reactant of Route 2
6-(2-Methylphenyl)pyridine-2-carboxylic acid
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